N-Desethyl Sunitinib-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNIAKSBJKPQC-WTRGBYKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Desethyl Sunitinib-d5: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Principles and Applications for Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desethyl Sunitinib-d5, a critical tool in the research and development of the multi-targeted tyrosine kinase inhibitor, Sunitinib. Designed for researchers, scientists, and drug development professionals, this document details the chemical properties, primary applications, and relevant experimental methodologies associated with this stable isotope-labeled internal standard.
Introduction to this compound
This compound is the deuterated form of N-Desethyl Sunitinib (also known as SU12662), the principal and pharmacologically active metabolite of Sunitinib. Sunitinib is an oral medication approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). The primary metabolic pathway for Sunitinib is N-de-ethylation, a process catalyzed by the cytochrome P450 enzyme CYP3A4. This metabolic conversion results in the formation of N-Desethyl Sunitinib, which exhibits a similar potency to the parent drug.
The incorporation of five deuterium atoms (d5) into the N-desethyl moiety of the molecule renders this compound an ideal internal standard for bioanalytical assays. Its chemical behavior is nearly identical to the endogenous, non-labeled metabolite, allowing it to co-elute during chromatographic separation and exhibit similar ionization efficiency in mass spectrometry. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification of N-Desethyl Sunitinib in complex biological matrices such as plasma and tissue homogenates.
Core Data and Physicochemical Properties
Quantitative data for this compound and its non-labeled counterpart are summarized in the table below for easy reference and comparison.
| Property | This compound | N-Desethyl Sunitinib (SU12662) | Sunitinib (Parent Drug) |
| Synonyms | SU-12662-d5 | SU12662 | SU11248 |
| CAS Number | 1217247-62-5 | 356068-97-8 | 557795-19-4 |
| Molecular Formula | C₂₀H₁₈D₅FN₄O₂ | C₂₀H₂₃FN₄O₂ | C₂₂H₂₇FN₄O₂ |
| Molecular Weight | 375.45 g/mol | 370.4 g/mol | 398.47 g/mol |
| Isotopic Purity | Typically ≥98% | Not Applicable | Not Applicable |
| Primary Use | Internal Standard for quantitative bioanalysis | Active metabolite of Sunitinib | Multi-targeted tyrosine kinase inhibitor (anticancer agent) |
| Typical Matrix | Plasma, Serum, Tissue Homogenates | Plasma, Serum, Tissue Homogenates | Plasma, Serum, Tissue Homogenates |
Mechanism of Action: Sunitinib and its Active Metabolite
Sunitinib and its active metabolite, N-Desethyl Sunitinib, exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastatic progression. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] By binding to the ATP-binding site of these receptors, Sunitinib and N-Desethyl Sunitinib block the downstream signaling pathways that lead to cell proliferation and the formation of new blood vessels (angiogenesis), which are essential for tumor survival and growth.
Experimental Protocols: Quantification of N-Desethyl Sunitinib
The use of this compound as an internal standard is integral to the accurate quantification of N-Desethyl Sunitinib in biological samples via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below is a representative experimental protocol.
Sample Preparation (Protein Precipitation)
-
Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration range, e.g., 50 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Desethyl Sunitinib: m/z 371.2 → 283.1
-
This compound (Internal Standard): m/z 376.2 → 283.1
-
Sunitinib (for simultaneous analysis): m/z 399.2 → 326.2
-
-
Collision Energy and other parameters: These should be optimized for the specific mass spectrometer being used.
Experimental Workflow
The overall workflow for a typical pharmacokinetic study involving the quantification of N-Desethyl Sunitinib using this compound as an internal standard is depicted below.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the active metabolite of Sunitinib in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for the reliable determination of pharmacokinetic profiles, which is essential for understanding the efficacy and safety of Sunitinib. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important anti-cancer agent.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Desethyl Sunitinib-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desethyl Sunitinib-d5, a deuterated analog of the active metabolite of Sunitinib. This document details a proposed synthetic pathway, methods for purification, and a full suite of characterization techniques essential for its verification and use in research and development, particularly as an internal standard in pharmacokinetic and metabolic studies.
Introduction
Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a crucial therapeutic agent in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby disrupting key signaling pathways involved in tumor angiogenesis and cell proliferation.
The primary active metabolite of Sunitinib is N-desethyl Sunitinib (SU12662), formed via N-de-ethylation catalyzed by the cytochrome P450 enzyme CYP3A4.[1] This metabolite exhibits potency comparable to the parent drug.[1] In pharmacokinetic studies, stable isotope-labeled internal standards are indispensable for accurate quantification of drug and metabolite concentrations by mass spectrometry. This compound, with five deuterium atoms on the terminal ethyl group, serves as an ideal internal standard for N-desethyl Sunitinib due to its similar physicochemical properties and a distinct mass difference.
This guide outlines a detailed methodology for the synthesis and characterization of this compound, providing researchers with the necessary information for its preparation and validation.
Sunitinib Signaling Pathway
Sunitinib and its active metabolite, N-desethyl Sunitinib, exert their therapeutic effects by inhibiting the phosphorylation of multiple receptor tyrosine kinases. This disruption of downstream signaling cascades ultimately leads to the inhibition of angiogenesis and tumor cell proliferation.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of the deuterated intermediate, N-(2-(ethylamino-d5)ethyl)amine, followed by its condensation with a pyrrole precursor.
Proposed Synthetic Scheme
Experimental Protocols
Step 1a: Synthesis of N-Boc-N'-(ethyl-d5)ethylenediamine
To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as acetonitrile is added a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 eq). The mixture is cooled to 0 °C, and ethyl-d5 iodide (1.05 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 1b: Deprotection of N-Boc-N'-(ethyl-d5)ethylenediamine
The N-Boc-N'-(ethyl-d5)ethylenediamine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature for 1-4 hours. The completion of the reaction is monitored by TLC. The solvent and excess acid are removed under reduced pressure to yield the crude N-(2-(ethylamino-d5)ethyl)amine salt, which can be used in the next step after neutralization or purification.
Step 2: Synthesis of this compound
To a solution of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) are added coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at room temperature for 30 minutes. The synthesized N-(2-(ethylamino-d5)ethyl)amine (1.1 eq) and DIPEA (2.0 eq) are then added. The reaction is stirred at room temperature for 12-18 hours. Subsequently, 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq) and a catalytic amount of a base like pyrrolidine are added. The mixture is heated to 80-100 °C for 4-6 hours. Upon cooling, the this compound product precipitates and is collected by filtration, washed with a cold solvent such as methanol, and dried under vacuum.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and isotopic enrichment.
Characterization Workflow
Analytical Data
The following tables summarize the expected and reported analytical data for this compound and its non-deuterated counterpart.
Table 1: Physical and Chemical Properties
| Property | N-Desethyl Sunitinib | This compound |
| Molecular Formula | C₂₀H₂₃FN₄O₂ | C₂₀H₁₈D₅FN₄O₂[2] |
| Molecular Weight | 370.42 g/mol | 375.45 g/mol [2] |
| CAS Number | 356068-97-8[3] | 1217247-62-5[2] |
| Appearance | Yellow to orange solid | Yellow to orange solid |
| Melting Point | Not reported | Not reported |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Table 2: Spectroscopic Data
| Technique | N-Desethyl Sunitinib (Expected) | This compound (Expected) |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the ethyl group protons will be present. | Absence of signals for the five deuterated protons on the ethyl group. |
| ¹³C NMR (DMSO-d₆) | Signals for the two carbons of the ethyl group will be observed. | Signals for the deuterated carbons will be triplets (due to C-D coupling) and have lower intensity. |
| Mass Spectrometry | [M+H]⁺ at m/z 371.2. Major fragment at m/z 283.2.[4] | [M+H]⁺ at m/z 376.2. Fragmentation pattern will show a +5 Da shift for fragments containing the deuterated ethyl group. |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 268 nm).
-
Purpose: To determine the purity of the synthesized compound.
Mass Spectrometry (MS)
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis: The protonated molecular ion [M+H]⁺ is observed to confirm the molecular weight. Tandem mass spectrometry (MS/MS) is performed to analyze the fragmentation pattern and confirm the location of the deuterium atoms. The expected major fragment for N-desethyl sunitinib is at m/z 283.2, resulting from the cleavage of the ethylaminoethyl side chain.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and DEPT-135 experiments are conducted.
-
Analysis: The ¹H NMR spectrum is used to confirm the absence of the signals corresponding to the deuterated protons. The ¹³C NMR spectrum will show characteristic triplet patterns for the deuterated carbons due to C-D coupling. The overall spectra are compared with the non-deuterated standard to confirm the structural integrity.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for its preparation, and the detailed characterization methods are essential for verifying its identity, purity, and isotopic labeling. The availability of well-characterized this compound is critical for advancing research in the pharmacokinetics and metabolism of Sunitinib, ultimately contributing to the optimization of its therapeutic use.
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 4. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
N-Desethyl Sunitinib-d5: A Technical Guide to its Analysis and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desethyl Sunitinib-d5, a deuterated internal standard for N-desethyl sunitinib, the primary active metabolite of the multi-targeted tyrosine kinase inhibitor, Sunitinib. This document outlines a representative certificate of analysis, detailing the purity and characterization of this compound. It further presents a detailed experimental protocol for its quantification and explores the crucial signaling pathways influenced by its non-deuterated counterpart.
Certificate of Analysis: this compound
A Certificate of Analysis (CoA) for a reference standard like this compound is a critical document that assures its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA would include the following information.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Identity | |||
| ¹H-NMR | Conforms to structure | Conforms | NMR |
| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |
| Purity | |||
| HPLC/UV (268 nm) | ≥ 98.0% | 99.5% | HPLC |
| Chemical Purity | ≥ 98.0% | 99.6% | HPLC |
| Isotopic Purity | ≥ 99% atom % D | 99.7% atom % D | Mass Spectrometry |
| Physical Properties | |||
| Appearance | Yellow to Orange Solid | Conforms | Visual |
| Solubility | Soluble in DMSO | Conforms | Visual |
| Residual Solvents | |||
| As per USP <467> | Meets requirements | Conforms | GC-HS |
It is important to note that a formal Certificate of Analysis is provided by the supplier upon purchase and should be referenced for lot-specific data[1]. This compound is intended for research and analytical purposes only and not for human or veterinary use[2].
Experimental Protocol: Quantification of N-Desethyl Sunitinib by UPLC-MS/MS
The following protocol is a representative method for the sensitive and specific quantification of N-desethyl sunitinib in a biological matrix, such as human plasma, using this compound as an internal standard. This method is based on established principles of ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS)[3][4].
Objective: To accurately measure the concentration of N-desethyl sunitinib in plasma samples.
Materials and Reagents:
-
N-desethyl sunitinib analytical standard
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Protein precipitation agent (e.g., acetonitrile with internal standard)
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of N-desethyl sunitinib and this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of N-desethyl sunitinib. The concentration range should encompass the expected levels in study samples (e.g., 5-500 ng/mL)[4].
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the protein precipitation agent (acetonitrile containing this compound at a fixed concentration).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components. For example:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-desethyl sunitinib: m/z 371 → 283[3]
-
This compound: m/z 376 → 288 (hypothetical, based on a d5 label on the ethyl group)
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both N-desethyl sunitinib and this compound.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of N-desethyl sunitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Mechanism of Action
N-desethyl sunitinib is the primary active metabolite of Sunitinib and shares a similar mechanism of action[5]. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that disrupts key signaling pathways involved in tumor growth and angiogenesis[6][7].
Sunitinib and its active metabolite inhibit the following RTKs:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen[7].
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis[7].
-
Stem Cell Factor Receptor (KIT): A key driver in certain cancers, notably gastrointestinal stromal tumors (GIST)[7].
-
FMS-like tyrosine kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML)[7].
Inhibition of these RTKs blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway , which are critical for cell proliferation, survival, and angiogenesis[8][9].
Below are graphical representations of the Sunitinib metabolic pathway and its mechanism of action.
Caption: Metabolic conversion of Sunitinib to its active metabolite.
Caption: Sunitinib's inhibition of RTKs and downstream signaling.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of Sunitinib's primary active metabolite. A thorough understanding of its quality, as detailed in a Certificate of Analysis, and the application of robust analytical methods are paramount for reliable research and clinical trial data. Furthermore, comprehending the intricate signaling pathways affected by Sunitinib and its metabolite provides a deeper insight into its therapeutic efficacy and potential mechanisms of resistance. This guide serves as a foundational resource for professionals engaged in the development and study of this important anti-cancer agent.
References
- 1. scbt.com [scbt.com]
- 2. This compound - CAS - 1217247-62-5 | Axios Research [axios-research.com]
- 3. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
The Quintessential Role of N-Desethyl Sunitinib-d5 in Advancing Sunitinib Pharmacokinetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, precision in understanding a drug's pharmacokinetic profile is paramount. For sunitinib, an oral multi-targeted tyrosine kinase inhibitor, this understanding is deepened by the use of stable isotope-labeled internal standards in bioanalytical methodologies. This technical guide elucidates the critical role of N-desethyl sunitinib-d5 in the pharmacokinetic studies of sunitinib, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Significance of an Ideal Internal Standard
Sunitinib is a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its efficacy and toxicity are closely linked to plasma concentrations of the parent drug and its major active metabolite, N-desethyl sunitinib (SU12662).[2] Accurate quantification of these analytes in biological matrices is therefore essential for pharmacokinetic (PK) and toxicokinetic studies. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of an appropriate internal standard (IS) to ensure accuracy and precision.[3]
A stable isotope-labeled (SIL) internal standard is considered the "gold standard" for quantitative bioanalysis using LC-MS/MS. This compound, a deuterated analog of sunitinib's primary active metabolite, serves as an exemplary internal standard. Its physicochemical properties are nearly identical to the endogenous N-desethyl sunitinib, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for any variability during the analytical process.
Sunitinib Metabolism and the Formation of N-Desethyl Sunitinib
Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to form its active N-desethyl metabolite, SU12662.[2][4] This metabolite exhibits a similar inhibitory profile and potency to the parent drug.[2] The combined exposure to both sunitinib and SU12662 is considered to represent the total active drug concentration in plasma.[2]
The Role of this compound in Bioanalytical Methods
The primary and most critical role of this compound in pharmacokinetic studies is as an internal standard for the quantification of sunitinib and its metabolite, N-desethyl sunitinib, in biological samples. Its utility is rooted in the principle of isotope dilution mass spectrometry.
Key Advantages:
-
Compensates for Matrix Effects: Biological matrices like plasma are complex and can enhance or suppress the ionization of analytes, leading to inaccurate measurements. As this compound has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Corrects for Variability in Sample Preparation: Losses during extraction and sample handling steps are a common source of error. The deuterated standard is added at a known concentration at the beginning of the sample preparation process, and any losses of the analyte will be mirrored by losses of the internal standard, thus normalizing the final measurement.
-
Improves Precision and Accuracy: By accounting for variations in extraction recovery and matrix effects, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the bioanalytical method.[5]
Quantitative Data from Pharmacokinetic Studies and Method Validation
The following tables summarize key pharmacokinetic parameters for sunitinib and N-desethyl sunitinib, as well as typical validation parameters for LC-MS/MS methods used for their quantification.
Table 1: Pharmacokinetic Parameters of Sunitinib and N-desethyl Sunitinib (SU12662) in Humans
| Parameter | Sunitinib | N-desethyl Sunitinib (SU12662) |
| Clearance (CL/F) | 51.8 L/h | 29.6 L/h |
| Volume of Distribution (Vd/F) | 2,030 L | 3,080 L |
Data sourced from a population pharmacokinetic meta-analysis.[6]
Table 2: Validation Summary of a Typical LC-MS/MS Method for Sunitinib and N-desethyl Sunitinib Quantification
| Parameter | Sunitinib | N-desethyl Sunitinib (SU12662) |
| Linearity Range | 0.060 - 100 ng/mL | 0.060 - 100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.06 ng/mL | 0.06 ng/mL |
| Inter-day Precision (%CV) | 1.6 - 6.1% | 1.1 - 5.3% |
| Analytical Recovery | 99.8 - 109.1% | 99.9 - 106.2% |
| Absolute Recovery | 86.2% | 84.8% |
Data from a validated LC-MS/MS method using a deuterated internal standard.[7]
Table 3: MRM Transitions for Analytes and a Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sunitinib | 399.4 | 283.3 |
| N-desethyl Sunitinib (SU12662) | 371.4 | 283.3 |
| Deuterated Sunitinib (IS) | 409.0 | 326.0 |
Representative MRM transitions from a published method.[8] The transition for this compound would be adjusted based on its specific mass.
Experimental Protocols
Below are detailed methodologies for key experiments involving the quantification of sunitinib and N-desethyl sunitinib using a stable isotope-labeled internal standard like this compound.
Sample Preparation: Protein Precipitation
This method is rapid and effective for removing the majority of proteins from plasma samples.
Protocol:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a specific amount of this compound solution as the internal standard.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extraction compared to protein precipitation, though it is more labor-intensive.
Protocol:
-
To a 100 µL aliquot of human plasma, add the this compound internal standard.
-
Add 1 mL of an organic extraction solvent (e.g., tert-butyl methyl ether).[8]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically around 0.250 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for sunitinib, N-desethyl sunitinib, and this compound.
Sunitinib's Mechanism of Action: Signaling Pathways
Sunitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[9]
By blocking these key signaling nodes, sunitinib effectively inhibits the downstream pathways responsible for tumor progression, such as the PI3K/Akt and RAS/MAPK pathways.[9]
Conclusion
This compound is an indispensable tool in the pharmacokinetic evaluation of sunitinib. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for optimizing dosing strategies, understanding drug-drug interactions, and ultimately improving patient outcomes in the clinical setting. This technical guide provides a foundational understanding of its application, the underlying principles, and practical experimental considerations for researchers dedicated to advancing cancer therapy.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A population pharmacokinetic meta-analysis of sunitinib malate (SU11248) and its primary metabolite (SU12662) in healthy volunteers and oncology patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of sunitinib (SU11248) and its active metabolite, N-desethyl sunitinib (SU12662), in human plasma: application to an explorative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N-Desethyl Sunitinib-d5 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Desethyl Sunitinib-d5, a deuterated internal standard crucial for the accurate quantification of Sunitinib and its active metabolite, N-Desethyl Sunitinib (SU12662), in biological matrices. This document outlines supplier information, physicochemical properties, and detailed experimental protocols for its application in bioanalytical method development and validation.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of reference standards and research chemicals. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier to obtain lot-specific data on purity, isotopic enrichment, and storage conditions.
Table 1: this compound Supplier Information
| Supplier | Website | Contact Information |
| LGC Standards | --INVALID-LINK-- | Available on website |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Available on website |
| MedchemExpress | --INVALID-LINK-- | Available on website |
| Biosynth | --INVALID-LINK-- | Available on website |
| Pharmaffiliates | --INVALID-LINK-- | Available on website |
| Axios Research | --INVALID-LINK-- | Available on website |
| Amerigo Scientific | --INVALID-LINK-- | Available on website |
| Mithridion | Not readily available | Not readily available |
Physicochemical Properties
This compound is the deuterium-labeled form of N-Desethyl Sunitinib. The incorporation of five deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalysis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈D₅FN₄O₂ | [1] |
| Molecular Weight | 375.45 g/mol | [1] |
| CAS Number | 1217247-62-5 | [1] |
| Appearance | Solid | General Knowledge |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Storage | Store at -20°C for long-term stability | [2] |
Role in Bioanalysis and Sunitinib Metabolism
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active metabolite, N-Desethyl Sunitinib.[3][4] Due to their similar pharmacological activity, the accurate quantification of both the parent drug and its metabolite is essential for pharmacokinetic and therapeutic drug monitoring studies.[3][4] this compound serves as an internal standard to correct for variability during sample preparation and analysis, ensuring data accuracy and precision.
Experimental Protocol: Quantification in Human Plasma by LC-MS/MS
The following is a representative protocol for the simultaneous quantification of Sunitinib and N-Desethyl Sunitinib in human plasma using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.[5][6][7]
Materials and Reagents
-
Human plasma (K₂EDTA as anticoagulant)
-
This compound (Internal Standard)
-
Sunitinib and N-Desethyl Sunitinib reference standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
tert-Butyl methyl ether (for liquid-liquid extraction)
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min[8]
-
Gradient: A linear gradient tailored to achieve optimal separation of Sunitinib, N-Desethyl Sunitinib, and the internal standard.
-
Column Temperature: 40°C
-
Injection Volume: 2-10 µL
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Table 3: Summary of Bioanalytical Method Validation Parameters from Literature
| Parameter | Sunitinib | N-Desethyl Sunitinib | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | 0.2 - 5 ng/mL | [9][10] |
| Linearity Range | 0.1 - 1000 ng/mL | 0.2 - 1000 ng/mL | [8][9][10] |
| Intra-day Precision (%CV) | < 11.7% | < 11.7% | [5][6] |
| Inter-day Precision (%CV) | < 11.7% | < 11.7% | [5][6] |
| Accuracy (% Bias) | 90.5% - 106.8% | 90.5% - 106.8% | [5][6] |
| Recovery | >80% | >80% | [11] |
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Sunitinib and its metabolite using a deuterated internal standard.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Sunitinib and its primary active metabolite in complex biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, mitigating the impact of matrix effects and sample preparation variability. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists involved in the development and validation of bioanalytical methods for Sunitinib.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biocrick.com [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Technical Guide: N-Desethyl Sunitinib-d5 in Preclinical and Clinical Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of N-Desethyl Sunitinib-d5, a key analytical standard in the research and development of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy, and accurate quantification of the parent drug and its active metabolite, N-Desethyl Sunitinib, is crucial for pharmacokinetic and pharmacodynamic studies.
Core Compound Identification
This compound is the deuterated form of N-Desethyl Sunitinib, the primary active metabolite of Sunitinib.[1] The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[2]
Below is a summary of the key chemical identifiers for this compound and its related compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1217247-62-5 [3][4][5] | C₂₀H₁₈D₅FN₄O₂[3][4][5][6] | 375.45[3][5][6] |
| N-Desethyl Sunitinib | 356068-97-8[5][7][8] | C₂₀H₂₃FN₄O₂[7][8] | 370.42[8] |
| N-Boc-N-desethyl Sunitinib-d5 | 1246832-84-7[9] | C₂₅H₂₆D₅FN₄O₄[3][9] | 475.57[3][9] |
Role in Bioanalysis and Pharmacokinetics
This compound serves as a critical tool in the accurate quantification of Sunitinib and its primary active metabolite, N-Desethyl Sunitinib (also known as SU12662), in biological matrices.[10] Due to its structural similarity and identical ionization properties to the non-deuterated analyte, but with a distinct mass-to-charge ratio (m/z), it is the preferred internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2]
Experimental Workflow: Bioanalytical Quantification
The use of this compound as an internal standard is integral to preclinical and clinical pharmacokinetic studies of Sunitinib. A typical workflow for the quantification of Sunitinib and N-Desethyl Sunitinib in plasma is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound - CAS - 1217247-62-5 | Axios Research [axios-research.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Sunitinib and its Active Metabolite in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Sunitinib, a multi-targeted tyrosine kinase inhibitor, and its primary active metabolite, N-desethyl Sunitinib (SU12662), in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Desethyl Sunitinib-d5, to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical trials involving Sunitinib.
Introduction
Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] It exerts its antitumor and antiangiogenic effects by inhibiting several RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1][2][3] Sunitinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to its major active metabolite, N-desethyl Sunitinib (SU12662).[2] The combined plasma concentrations of Sunitinib and SU12662 are considered to be associated with clinical efficacy, with a target trough concentration of ≥50 ng/mL suggested.[4][5]
Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of Sunitinib and its active metabolite is crucial for optimizing treatment outcomes and minimizing toxicity.[4][6] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and accuracy.[1] This application note presents a detailed protocol for the quantification of Sunitinib and N-desethyl Sunitinib in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Sunitinib malate (Reference Standard)
-
N-Desethyl Sunitinib (SU12662) (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation
A simple protein precipitation method is employed for sample extraction:
-
Allow all plasma samples and standards to thaw at room temperature.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Note on Light Sensitivity: Sunitinib is known to be sensitive to light, which can cause photo-isomerization.[4][7] It is recommended to perform all sample preparation steps under sodium light or in amber-colored vials to minimize light exposure.[5][7]
Liquid Chromatography
The chromatographic separation is performed using a C18 reversed-phase column.
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Formate[1][8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |
| Flow Rate | 0.4 mL/min |
| Gradient | A linear gradient from 20% to 80% Mobile Phase B over 3 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analytes are detected using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Sunitinib | N-Desethyl Sunitinib | This compound (IS) |
| Precursor Ion (m/z) | 399.2 | 371.2 | 376.2 |
| Product Ion (m/z) | 283.1 | 283.2 | 283.2 |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time (ms) | 100 | 100 | 100 |
Data Presentation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1] The validation should assess selectivity, linearity, accuracy, precision, recovery, and stability.
Calibration Curve
The calibration curve should be linear over a clinically relevant concentration range.
| Analyte | Concentration Range (ng/mL) | R² |
| Sunitinib | 0.5 - 500 | > 0.99 |
| N-Desethyl Sunitinib | 0.5 - 250 | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Sunitinib | Low (1.5 ng/mL) | < 10 | < 10 | 90 - 110 |
| Mid (75 ng/mL) | < 10 | < 10 | 90 - 110 | |
| High (400 ng/mL) | < 10 | < 10 | 90 - 110 | |
| N-Desethyl Sunitinib | Low (1.5 ng/mL) | < 10 | < 10 | 90 - 110 |
| Mid (40 ng/mL) | < 10 | < 10 | 90 - 110 | |
| High (200 ng/mL) | < 10 | < 10 | 90 - 110 |
Visualizations
Sunitinib Signaling Pathway
Caption: Sunitinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways crucial for tumor growth and angiogenesis.
Experimental Workflow
Caption: A streamlined workflow for the LC-MS/MS analysis of Sunitinib from plasma samples.
Method Validation Logic
Caption: Key parameters assessed during the validation of the bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Robust UPLC-MS/MS Protocol for the Quantification of N-Desethyl Sunitinib in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of N-desethyl sunitinib (SU12662), the primary active metabolite of the tyrosine kinase inhibitor sunitinib, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a simple liquid-liquid extraction procedure and has been validated for linearity, precision, and accuracy.
Introduction
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors.[1] It is metabolized in the liver to its primary active metabolite, N-desethyl sunitinib (SU12662), which has comparable activity to the parent drug. Given the significant inter-patient pharmacokinetic variability and the narrow therapeutic window of sunitinib, monitoring the concentrations of both the parent drug and its active metabolite is crucial for optimizing therapeutic outcomes.[1][2] This document provides a detailed protocol for the quantification of N-desethyl sunitinib in human plasma using UPLC-MS/MS, a technique that offers high sensitivity and selectivity.
Experimental Protocol
Materials and Reagents
-
N-desethyl sunitinib certified reference standard
-
Sunitinib-d10 (or other suitable deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
tert-Butyl methyl ether (TBME)
-
Human plasma (K2EDTA)
-
Ultrapure water
Sample Preparation
Note: Sunitinib and its metabolites are light-sensitive. It is recommended to perform sample preparation under sodium light or in amber vials to prevent photodegradation.[3][4][5]
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., Sunitinib-d10 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of tert-butyl methyl ether (TBME) for liquid-liquid extraction.[3][4]
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium acetate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Gradient | Isocratic: 40% B |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 2.5 minutes |
Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 650 L/hr |
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| N-Desethyl Sunitinib | 371.2 | 283.2 | 0.1 | 30 | 20 |
| Sunitinib | 399.1 | 283.1 | 0.1 | 30 | 25 |
| Sunitinib-d10 (IS) | 409.3 | 326.3 | 0.1 | 30 | 25 |
Note: The specific cone voltage and collision energy may require optimization depending on the instrument used.
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| N-Desethyl Sunitinib | 0.2 - 200 | > 0.99 | 1/x² |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.2 | < 15 | < 15 | 85 - 115 |
| Low | 0.6 | < 15 | < 15 | 85 - 115 |
| Medium | 20 | < 15 | < 15 | 85 - 115 |
| High | 160 | < 15 | < 15 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the quantification of N-desethyl sunitinib.
Caption: Logical relationship of analytical method validation steps.
Conclusion
The UPLC-MS/MS method described provides a reliable and efficient means for the quantification of N-desethyl sunitinib in human plasma. The simple extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in a research or clinical setting. The validation data demonstrates that the method is accurate, precise, and sensitive, meeting the requirements for bioanalytical method validation.
References
- 1. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sunitinib Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Sunitinib in human plasma using a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as Sunitinib-d10, is the benchmark for accurate and precise bioanalytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and potential matrix effects.[1]
Introduction
Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] It functions by inhibiting several RTKs, including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which are crucial for tumor growth, angiogenesis, and metastasis.[1] Robust and reliable bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
Mechanism of Action: Sunitinib Signaling Pathway Inhibition
Sunitinib exerts its therapeutic effects by blocking the signaling of multiple receptor tyrosine kinases. This inhibition disrupts downstream pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.
Experimental Protocols
This section details three common sample preparation methods for the analysis of Sunitinib and its active metabolite, SU12662 (N-desethyl sunitinib), from human plasma.
Note on Light Sensitivity: Sunitinib is susceptible to photo-isomerization. Therefore, all sample handling and preparation steps should be conducted under sodium light or in amber vials to minimize light exposure.[2][3]
Method 1: Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method for sample clean-up.
Materials and Reagents:
-
Human plasma (K2EDTA)
-
Sunitinib and Sunitinib-d10 stock solutions (1 mg/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized)
Protocol:
-
Prepare working solutions of Sunitinib for calibration standards and quality control (QC) samples by serial dilution of the stock solution in a 50:50 (v/v) acetonitrile:water mixture.
-
Prepare a working solution of Sunitinib-d10 (internal standard, IS) in 50:50 (v/v) acetonitrile:water.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the Sunitinib-d10 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject an aliquot into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation.
Materials and Reagents:
-
Human plasma (K2EDTA)
-
Sunitinib and Sunitinib-d10 stock solutions (1 mg/mL in methanol)
-
tert-Butyl methyl ether (TBME)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (deionized)
Protocol:
-
Prepare working solutions as described in the protein precipitation method.
-
To 100 µL of plasma sample in a clean tube, add 20 µL of the Sunitinib-d10 internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample.[1]
-
Add 1 mL of tert-butyl methyl ether.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase for injection.[1]
Method 3: Solid-Phase Extraction (SPE)
SPE can offer the highest degree of sample clean-up, removing phospholipids and other matrix components that can cause ion suppression.
Materials and Reagents:
-
Human plasma (K2EDTA)
-
Sunitinib and Sunitinib-d10 stock solutions (1 mg/mL in methanol)
-
Oasis HLB µElution Plate (or similar reversed-phase SPE sorbent)
-
4% Phosphoric Acid (H3PO4) in water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
Protocol:
-
Prepare working solutions as described in the protein precipitation method.
-
Pre-treat the plasma sample by diluting it 1:1 with 4% H3PO4 in water.
-
To 200 µL of the pre-treated plasma, add the Sunitinib-d10 internal standard working solution.
-
Load: Directly load the pre-treated plasma sample onto the Oasis HLB µElution plate.
-
Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove interferences.
-
Elute: Elute Sunitinib and the internal standard with 2 x 25 µL of 90:10 (v/v) acetonitrile:methanol.
-
Dilute the eluate with 100 µL of water prior to injection into the LC-MS/MS system.
Data Presentation
The following tables summarize typical LC-MS/MS parameters and method validation data for the analysis of Sunitinib. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Formate[1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Isocratic or gradient elution tailored to resolve Sunitinib and SU12662 from matrix components |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (m/z) | |
| Sunitinib | 399 > 326[2] |
| SU12662 (Metabolite) | 371 > 283[2] |
| Sunitinib-d10 (IS) | 409 > 326[2] |
| Collision Energy | Optimize for specific instrument |
| Cone Voltage | Optimize for specific instrument |
Table 3: Method Validation Summary
| Parameter | Typical Performance |
| Linearity Range | 0.2 - 500 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2] |
| Intra-day Precision (%CV) | ≤ 11.7%[2] |
| Inter-day Precision (%CV) | ≤ 11.7%[2] |
| Accuracy | 90.5% - 106.8%[2] |
| Extraction Recovery | Typically > 70% |
Conclusion
This document provides a comprehensive guide with detailed protocols for the sample preparation and analysis of Sunitinib in human plasma using a deuterated internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS ensures high sensitivity, selectivity, and accuracy, making these methods suitable for a wide range of applications in clinical and research settings. Adherence to rigorous validation procedures is crucial to guarantee the quality and reliability of the generated data.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of N-Desethyl Sunitinib using N-Desethyl Sunitinib-d5 by LC-MS/MS
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantitative determination of N-Desethyl Sunitinib, an active metabolite of the tyrosine kinase inhibitor Sunitinib, in human plasma. The method utilizes N-Desethyl Sunitinib-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, which is a best practice recommended by regulatory agencies.[1] The assay employs a simple protein precipitation extraction procedure followed by rapid chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) detection. The method was validated over a linear range of 0.2 ng/mL to 500 ng/mL and demonstrated excellent performance in terms of accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers.[2][3] It is primarily metabolized by CYP3A4 to its active N-desethyl metabolite, SU12662 (N-Desethyl Sunitinib), which exhibits comparable biological activity to the parent drug.[4] Given the significant inter-individual variability in Sunitinib exposure and its narrow therapeutic window, therapeutic drug monitoring (TDM) of both Sunitinib and N-Desethyl Sunitinib is crucial to optimize treatment efficacy and minimize toxicity.[2][5]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS.[1] Deuterated standards are chemically almost identical to the analyte and co-elute during chromatography, which allows for effective correction of matrix effects, extraction variability, and instrumental fluctuations.[1][6][7] This application note details a validated LC-MS/MS method for the reliable quantification of N-Desethyl Sunitinib in human plasma, employing this compound as the internal standard.
Experimental Workflow
Caption: Bioanalytical workflow for N-Desethyl Sunitinib quantification.
Experimental Protocols
Materials and Reagents
-
N-Desethyl Sunitinib and this compound reference standards (≥98% purity).
-
Human plasma (K2EDTA).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ammonium acetate (LC-MS grade).
-
Ultrapure water.
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desethyl Sunitinib and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the N-Desethyl Sunitinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.[7]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (acetonitrile with this compound) to each tube.[7]
-
Vortex the samples for 5 minutes to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[8][9]
-
Mobile Phase A: 0.1% Formic acid and 5 mM ammonium acetate in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.35 mL/min.[10]
-
Gradient: Isocratic or a shallow gradient optimized for separation.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX 5500 or Waters Xevo TQ).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| N-Desethyl Sunitinib | 371.2 | 283.0 | 50 |
| This compound | 376.2 | 283.0 | 50 |
Note: The precursor ion for this compound is predicted based on a +5 Da shift. The product ion is expected to be the same as the unlabeled analyte as the deuterium atoms are not on the fragmented portion of the molecule.
Method Validation Results
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| N-Desethyl Sunitinib | 0.2 - 500 | 0.2 | >0.995 |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.2 | ≤11.7 | -9.5 to 6.8 | ≤10.8 | -7.7 to 6.2 |
| Low | 5 | ≤6.5 | -4.5 to 3.5 | ≤7.3 | -2.4 to 1.7 |
| Medium | 50 | ≤6.6 | -8.1 to 2.6 | ≤9.5 | -4.2 to 2.9 |
| High | 250 | ≤7.7 | -4.2 to 2.9 | ≤10.8 | -7.7 to 6.2 |
Data synthesized from multiple sources demonstrating typical method performance.[2][4][8]
Table 4: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor |
| Low | 5 | 92.5 | 0.98 |
| High | 250 | 95.1 | 1.03 |
Signaling Pathway Context
While this application note focuses on the bioanalytical method, it's important to understand the context of N-Desethyl Sunitinib's mechanism of action. Sunitinib and its active metabolite inhibit multiple receptor tyrosine kinases (RTKs), disrupting downstream signaling pathways involved in tumor growth and angiogenesis.
Caption: Inhibition of RTK signaling by Sunitinib and its metabolite.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of N-Desethyl Sunitinib in human plasma. The use of its deuterated internal standard, this compound, ensures the highest level of accuracy and precision by compensating for analytical variability. This method is well-suited for high-throughput analysis in clinical settings for therapeutic drug monitoring and for pharmacokinetic studies in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: High-Throughput Quantification of N-Desethyl Sunitinib in Human Plasma using N-Desethyl Sunitinib-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-desethyl sunitinib (SU12662), the primary active metabolite of the tyrosine kinase inhibitor Sunitinib, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, N-Desethyl Sunitinib-d5, is employed.[1] The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical research involving Sunitinib.
Introduction
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2] Sunitinib is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its primary active metabolite, N-desethyl sunitinib (SU12662).[3] Both Sunitinib and N-desethyl sunitinib have similar pharmacological activity and contribute to the overall therapeutic and toxic effects.[3] Significant inter-individual variability in the pharmacokinetics of Sunitinib and its metabolite necessitates therapeutic drug monitoring to optimize treatment efficacy and minimize adverse events. A target trough concentration for the sum of Sunitinib and N-desethyl sunitinib has been suggested to be in the range of 50-100 ng/mL for clinical efficacy.[2]
This application note describes a validated LC-MS/MS method for the reliable quantification of N-desethyl sunitinib in human plasma, utilizing this compound as the internal standard to compensate for matrix effects and variability in sample processing.
Signaling Pathway of Sunitinib
Sunitinib and its active metabolite, N-desethyl sunitinib, exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. These include platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).
Experimental Protocol
Materials and Reagents
-
N-Desethyl Sunitinib
-
This compound
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
tert-Butyl methyl ether (TBME)
Instrumentation
-
Liquid Chromatograph (e.g., UPLC system)
-
Tandem Mass Spectrometer (e.g., triple quadrupole)
-
Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[4]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-desethyl sunitinib and this compound in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the N-desethyl sunitinib stock solution in a 1:1 (v/v) acetonitrile/water mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 25 ng/mL in the extraction solvent (e.g., acetonitrile or TBME).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Due to the light sensitivity of Sunitinib and its metabolites, all sample preparation steps should be performed under sodium light or in amber vials to prevent photo-isomerization.[4][5]
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a clean microcentrifuge tube, add 25 µL of the IS working solution.
-
Add 400 µL of tert-butyl methyl ether (TBME).
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4] |
| Mobile Phase | Gradient of acetonitrile in water with 0.1% formic acid[4][6] |
| Flow Rate | 0.250 mL/min[4] |
| Column Temp. | 35°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | N-desethyl sunitinib: m/z 371 > 283[4][5] |
| This compound: m/z 376 > 288 (Predicted) |
Method Validation Summary
The following tables summarize the typical performance characteristics of bioanalytical methods for the quantification of N-desethyl sunitinib in human plasma, based on published literature.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| N-desethyl sunitinib | 0.200 - 50.0[4][5] | > 0.99 |
| N-desethyl sunitinib | 0.2 - 200[7] | > 0.997[7] |
| N-desethyl sunitinib | 5 - 500[8] | > 0.998[8] |
| N-desethyl sunitinib | 0.1 - 250[9] | > 0.993[9] |
Table 2: Precision and Accuracy
| Analyte | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| N-desethyl sunitinib | < 11.7[4][5] | < 11.7[4][5] | 90.5 - 106.8[4][5] |
| N-desethyl sunitinib | < 6.5[7] | < 6.5[7] | 95.5 - 103.5[7] |
| N-desethyl sunitinib | < 17.3[10] | - | 93.3[10] |
| N-desethyl sunitinib | < 10.8[9] | - | 92.3 - 106.2[9] |
Table 3: Recovery
| Analyte | Recovery (%) |
| N-desethyl sunitinib | > 90[7] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of N-desethyl sunitinib in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for clinical and research applications, including therapeutic drug monitoring and pharmacokinetic studies. The simple liquid-liquid extraction protocol allows for efficient sample processing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitation of Sunitinib and its Metabolite, SU12662, in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). It functions by inhibiting several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, such as platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs). Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, N-desethyl sunitinib (SU12662), which is equipotent to the parent drug. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of both sunitinib and SU12662 is crucial for optimizing treatment efficacy and minimizing toxicity in clinical trials. A target trough concentration for the sum of sunitinib and SU12662 has been suggested to be in the range of 50-100 ng/mL for clinical efficacy.[1]
This document provides detailed application notes and protocols for the quantitative analysis of sunitinib and SU12662 in human plasma, summarizing data from various validated bioanalytical methods. It also outlines a typical clinical trial protocol for patients undergoing sunitinib treatment and visualizes key pathways and workflows.
Bioanalytical Methods for Quantitation
The quantitation of sunitinib and SU12662 in plasma is most commonly performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable, though less sensitive, alternative.
Table 1: Comparison of LC-MS/MS Methods for Sunitinib and SU12662 Quantitation
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Reference | de Bruijn et al. | Rodamer et al. | Unbound analysis | Shimadzu |
| Linearity Range (ng/mL) | ||||
| Sunitinib | 0.200 - 50.0[2] | 0.060 - 100[3] | 0.1 - 100[4] | 1 - 200 |
| SU12662 | 0.200 - 50.0[2] | 0.060 - 100[3] | 0.2 - 200[4] | 1 - 200 |
| LLOQ (ng/mL) | ||||
| Sunitinib | 0.200[2] | 0.06[3] | 0.1[4] | 1 |
| SU12662 | 0.200[2] | 0.06[3] | 0.2[4] | 1 |
| Precision (%CV) | Within 11.7%[2] | Inter-day: 1.6-6.1%[3] | Within & Between day criteria met[4] | Not Specified |
| SU12662 | Within 11.7%[2] | Inter-day: 1.1-5.3%[3] | Within & Between day criteria met[4] | Not Specified |
| Accuracy (%) | 90.5 - 106.8%[2] | 99.8 - 109.1%[3] | Within & Between day criteria met[4] | Not Specified |
| SU12662 | 90.5 - 106.8%[2] | 99.9 - 106.2%[3] | Within & Between day criteria met[4] | Not Specified |
Table 2: Comparison of HPLC Methods for Sunitinib and SU12662 Quantitation
| Parameter | Method 1 | Method 2 |
| Reference | Gurjar et al.[1][5] | Etienne-Grimaldi et al.[6][7] |
| Linearity Range (ng/mL) | ||
| Sunitinib | 10 - 250[1][5] | Not specified, but sensitive enough for Css min |
| SU12662 | 10 - 250[1][5] | Not specified, but sensitive enough for Css min |
| LOD (ng/mL) | ||
| Sunitinib | Not specified | ~1[6][7] |
| SU12662 | Not specified | ~1[6][7] |
| Accuracy (%) | ||
| Sunitinib | 8.7% at 10 ng/mL[1][5] | Not specified |
| SU12662 | 6.7% at 10 ng/mL[1][5] | Not specified |
| Precision (%CV) | ||
| Sunitinib | 10.18% at 10 ng/mL[1][5] | Not specified |
| SU12662 | 17.3% at 10 ng/mL[1][5] | Not specified |
Experimental Protocols
A generalized protocol for the quantitation of sunitinib and SU12662 in human plasma using LC-MS/MS is provided below. It is important to note that sunitinib is light-sensitive, and therefore, all sample handling should be performed under sodium light or in amber vials to prevent photodegradation.[2]
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of internal standard working solution (e.g., Sunitinib-d10).
-
Vortex the sample briefly.
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.[2]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Aquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[2]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is often employed.[2]
-
Flow Rate: A typical flow rate is 0.250 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
-
MRM Transitions:
Visualized Workflows and Pathways
Experimental Workflow for Sample Analysis
Caption: Bioanalytical workflow for Sunitinib and SU12662 quantitation.
Sunitinib Signaling Pathway Inhibition
References
- 1. An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A routine feasible HPLC analysis for the anti-angiogenic tyrosine kinase inhibitor, sunitinib, and its main metabolite, SU12662, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Sunitinib and its Active Metabolite, N-Desethyl Sunitinib, in Human Plasma for Therapeutic Drug Monitoring Using N-Desethyl Sunitinib-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sunitinib and its primary active metabolite, N-desethyl sunitinib (SU12662), in human plasma.[1] To ensure the highest accuracy and precision, this protocol utilizes N-Desethyl Sunitinib-d5 as an internal standard (IS).[2] The described methodology is crucial for therapeutic drug monitoring (TDM), enabling dose adjustments to optimize clinical efficacy and minimize toxicity.[1] The protocol covers sample preparation by protein precipitation, chromatographic and mass spectrometric conditions, and method validation parameters.
Introduction
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4] It functions by inhibiting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor growth and angiogenesis.[4][5][6] Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active N-desethyl metabolite, SU12662, which has a similar potency to the parent drug.[4][7] Due to significant inter-individual pharmacokinetic variability, monitoring the plasma concentrations of both sunitinib and N-desethyl sunitinib is essential for optimizing therapeutic outcomes.[8][9] A target trough concentration range of 50-100 ng/mL for the combined total of sunitinib and SU12662 has been suggested to be associated with clinical efficacy.[3][10]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification in bioanalytical methods.[2] It mimics the analyte's behavior during sample extraction and ionization, correcting for matrix effects and variability, thus ensuring high precision and accuracy.[7] This application note provides a detailed protocol for the quantification of sunitinib and N-desethyl sunitinib in human plasma using LC-MS/MS with this compound as the internal standard.
Sunitinib Signaling Pathway
Sunitinib exerts its anti-cancer effects by blocking key signaling pathways involved in cell proliferation and angiogenesis.
References
- 1. Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Liquid-Liquid Extraction of Sunitinib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Sunitinib and its primary active metabolite, N-desethyl Sunitinib (SU12662), from human plasma. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers. Therapeutic drug monitoring of Sunitinib and its active metabolite, SU12662, is crucial for optimizing treatment efficacy and minimizing toxicity. This protocol outlines a robust and reproducible LLE method for the simultaneous quantification of both compounds in plasma.
Signaling Pathway of Sunitinib
Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.[1][2][3] The primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3] Inhibition of these receptors blocks downstream signaling pathways such as RAS/MAPK and PI3K/AKT, leading to reduced tumor cell proliferation and angiogenesis.[1]
Caption: Sunitinib signaling pathway.
Experimental Protocol: Liquid-Liquid Extraction
This protocol is based on methodologies reported for the extraction of Sunitinib and SU12662 from human plasma.[4][5]
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Sunitinib and SU12662 analytical standards
-
Internal Standard (IS) solution (e.g., deuterated Sunitinib or a compound with similar properties like clozapine)[4][5]
-
Methyl tert-butyl ether (MTBE)
-
Ammonia solution (25%)
-
Reconstitution solution (e.g., Acetonitrile/water, 50/50, v/v)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
References
- 1. researchgate.net [researchgate.net]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of N-Desethyl Sunitinib-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Desethyl Sunitinib using mass spectrometry, with a specific focus on the use of its deuterated internal standard, N-Desethyl Sunitinib-d5. These guidelines are intended to assist researchers in developing and validating robust bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors.[1][2] It is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to its major active metabolite, N-desethyl sunitinib (SU12662).[1] Given that the metabolite exhibits comparable pharmacological activity to the parent drug, it is crucial to quantify both compounds in biological matrices to accurately assess the overall therapeutic exposure and perform pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry-based assays. This compound is a suitable internal standard for the analysis of N-Desethyl Sunitinib as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
MRM Transitions and Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is the preferred method for the quantification of N-Desethyl Sunitinib and its deuterated internal standard due to its high selectivity and sensitivity. The following table summarizes the recommended MRM transitions and typical mass spectrometer parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| N-Desethyl Sunitinib | 371.2 | 283.2 | 30 - 40 | 50 - 70 |
| This compound | 376.2 | 283.2 | 30 - 40 | 50 - 70 |
| Sunitinib | 399.2 | 283.2 | 30 - 40 | 50 - 70 |
Note: The optimal collision energy and declustering potential may vary depending on the mass spectrometer used and should be optimized accordingly.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting N-Desethyl Sunitinib from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Visualizations
Caption: Sunitinib's mechanism of action, inhibiting key signaling pathways.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput LC/ESI-MS/MS method for simultaneous analysis of 20 oral molecular-targeted anticancer drugs and the active metabolite of sunitinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Separation of Sunitinib and its Active Metabolite, N-Desethyl Sunitinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the simultaneous chromatographic separation and quantification of Sunitinib and its primary active metabolite, N-desethyl Sunitinib (SU12662), in biological matrices. The methods described are crucial for pharmacokinetic studies, therapeutic drug monitoring, and various research applications in drug development.
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to form N-desethyl Sunitinib, which is equipotent to the parent drug.[1][3] Therefore, the simultaneous monitoring of both compounds is essential for accurately assessing the total active drug exposure in patients.
Chromatographic Methods Overview
Several robust and sensitive methods have been developed for the quantification of Sunitinib and N-desethyl Sunitinib, primarily utilizing Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection.[4][5][6] These methods offer high selectivity and sensitivity, allowing for the accurate measurement of both analytes in complex biological samples such as plasma.[7][8]
Due to the light sensitivity of Sunitinib, which can lead to photo-isomerization between its Z (cis) and E (trans) isomers, it is critical to handle all samples and standards under light-protected conditions, often using amber vials and sodium-light environments.[4][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated chromatographic methods for the analysis of Sunitinib and N-desethyl Sunitinib.
Table 1: UPLC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[4][9] | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[10] | Not Specified |
| Mobile Phase | Acetonitrile gradient[4][9] | Acetonitrile and 1% formic acid in water (gradient)[10] | Acetonitrile and water with 0.1% formic acid and 5 mM ammonium acetate (40:60, v/v)[11] |
| Flow Rate | 0.250 mL/min[4][9] | 0.4 mL/min[10] | 0.35 mL/min[11] |
| Run Time | 4 min[4][9] | 2.5 min[10] | 2 min[11] |
| Linearity Range (Sunitinib) | 0.200 - 50.0 ng/mL[4] | 0.1 - 1000 ng/mL[10] | 2 - 500 ng/mL (plasma)[11] |
| Linearity Range (N-Desethyl Sunitinib) | 0.200 - 50.0 ng/mL[4] | 0.1 - 1000 ng/mL[10] | 2 - 500 ng/mL (plasma)[11] |
| Precision (Within-run) | < 11.7%[4] | < 10.5%[10] | Not Specified |
| Precision (Between-run) | < 11.7%[4] | < 10.5%[10] | Not Specified |
| Accuracy | 90.5 - 106.8%[4] | -11.5% to 10.2%[10] | Not Specified |
Table 2: HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Column | Waters X-Terra® MS RP18[7][12] | Hydrophilic Interaction Liquid Chromatography (HILIC) column[5][13] |
| Mobile Phase | Acetonitrile and water (60:40, v/v) with 0.1% formic acid (isocratic)[7][12] | Gradient program[5][13] |
| Flow Rate | 0.2 mL/min[7][12] | Not Specified |
| Run Time | 5 min[7] | Not Specified |
| Linearity Range (Sunitinib) | 0.1 - 100 ng/mL (plasma)[7][12] | 10 - 250 ng/mL[5][13] |
| Linearity Range (N-Desethyl Sunitinib) | 0.2 - 200 ng/mL (plasma)[7][12] | 10 - 250 ng/mL[5][13] |
| Precision (Within-day) | < 6.6% (Sunitinib), < 6.5% (N-Desethyl Sunitinib)[7] | 10.18% (Sunitinib), 17.3% (N-Desethyl Sunitinib) at 10 ng/mL[5][13] |
| Precision (Between-day) | < 6.6% (Sunitinib), < 6.5% (N-Desethyl Sunitinib)[7] | Not Specified |
| Accuracy | 91.9 - 102.6% (Sunitinib), 95.5 - 103.5% (N-Desethyl Sunitinib)[7] | 8.7% (Sunitinib), 6.7% (N-Desethyl Sunitinib) at 10 ng/mL[5][13] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Liquid-Liquid Extraction
This protocol is a synthesized procedure based on common practices described in the literature.[4][7][9]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Sunitinib and N-desethyl Sunitinib reference standards
-
Internal Standard (e.g., deuterated Sunitinib)[4]
-
Tert-butyl methyl ether (MTBE)[4][9] or Acetonitrile/n-butylchloride (1:4, v/v)[7]
-
Ammonia solution
-
Methanol
-
Water, HPLC grade
-
Microcentrifuge tubes (amber colored)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Spiking: In amber microcentrifuge tubes, pipette 100 µL of plasma.[4] Add the internal standard solution. For calibration standards and quality control samples, spike with appropriate concentrations of Sunitinib and N-desethyl Sunitinib.
-
Alkalinization: Add a small volume of ammonia solution to basify the plasma samples.
-
Liquid-Liquid Extraction:
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a new set of amber tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition. Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
This protocol is based on the method described by de Bruijn et al. (2010).[4][9]
Instrumentation:
-
Waters Acquity UPLC system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program: A gradient of acetonitrile is used for elution.[4][9] (Specific gradient details may need optimization based on the system).
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions:
Visualizations
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 7. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.eur.nl [pure.eur.nl]
- 10. latamjpharm.org [latamjpharm.org]
- 11. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with N-Desethyl Sunitinib-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desethyl Sunitinib-d5 as an internal standard to overcome matrix effects in the bioanalysis of N-Desethyl Sunitinib.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte (N-Desethyl Sunitinib), it co-elutes during chromatography and experiences the same degree of matrix effect.[2][5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise quantification.[1]
Q3: When should I suspect that matrix effects are impacting my results?
A3: You should suspect matrix effects if you observe poor accuracy and precision in your quality control (QC) samples, inconsistent results between different sample lots, or significant ion suppression or enhancement when comparing the analyte response in the matrix to that in a neat solution.[2] Regulatory bodies like the FDA mandate the evaluation of matrix effects during bioanalytical method validation.[2]
Q4: Can I use a different internal standard, like a structural analog, instead of this compound?
A4: While structural analogs can be used as internal standards, they are more susceptible to differential matrix effects because their physicochemical properties are not as closely matched to the analyte as a SIL-IS.[2] This can lead to less effective compensation for matrix effects and potentially compromise data accuracy. The use of a SIL-IS like this compound is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[2][6]
Troubleshooting Guide
Issue 1: High Variability and Poor Reproducibility in QC Samples
Possible Cause: Significant and variable matrix effects between different plasma lots.
Solution: Employ this compound as an internal standard to normalize the analyte response. The following table illustrates the expected improvement in precision and accuracy.
Table 1: Impact of this compound on Precision and Accuracy in the Presence of Matrix Effects
| Quality Control Sample | Analysis without Internal Standard | Analysis with this compound |
| Low QC (5 ng/mL) | ||
| Mean Measured Conc. (ng/mL) | 6.8 | 5.1 |
| Accuracy (%) | 136% | 102% |
| Precision (%CV) | 18.5% | 4.2% |
| High QC (500 ng/mL) | ||
| Mean Measured Conc. (ng/mL) | 425 | 495 |
| Accuracy (%) | 85% | 99% |
| Precision (%CV) | 16.2% | 3.5% |
Issue 2: Ion Suppression Observed During Method Development
Possible Cause: Co-eluting endogenous components from the plasma matrix are interfering with the ionization of N-Desethyl Sunitinib.
Solution: Optimize the sample preparation method to remove interfering substances. A comparison of two common extraction techniques is provided below.
Table 2: Comparison of Sample Preparation Methods on Matrix Effect and Recovery
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Matrix Factor (MF)* | 0.65 | 0.92 |
| Recovery (%) | >90% | ~85% |
| IS-Normalized MF** | 0.98 | 0.99 |
*Matrix Factor (MF) = (Peak area in presence of matrix) / (Peak area in absence of matrix). An MF < 1 indicates ion suppression. **IS-Normalized MF = (MF of analyte) / (MF of IS). An IS-normalized MF close to 1 indicates effective compensation by the internal standard.
While PPT is a simpler method, LLE can provide a cleaner extract, reducing the matrix effect. The use of this compound provides excellent normalization in both cases.
Experimental Protocols
Protocol 1: Quantification of N-Desethyl Sinitinib in Human Plasma using LC-MS/MS with this compound
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of N-Desethyl Sunitinib and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the N-Desethyl Sunitinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at a suitable concentration (e.g., 25 ng/mL) in the extraction solvent.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample.[6]
-
Vortex for 5 minutes.[6]
-
Centrifuge at 4,000 rpm for 10 minutes.[6]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient elution with:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
N-Desethyl Sunitinib: m/z 371.2 → 283.2
-
This compound: m/z 376.2 → 288.2
-
4. Data Analysis:
-
Quantify N-Desethyl Sunitinib by calculating the peak area ratio of the analyte to the internal standard (this compound).
Visualizations
Caption: Bioanalytical workflow for N-Desethyl Sunitinib quantification.
Caption: How this compound compensates for matrix effects.
References
Addressing isotopic interference from Sunitinib in d5 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference from Sunitinib in d5-Sunitinib analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Sunitinib and d5-Sunitinib analysis?
A1: Isotopic interference, also known as crosstalk, occurs when the mass spectrometer detects a signal from the unlabeled Sunitinib at the mass-to-charge ratio (m/z) of the deuterated internal standard (d5-Sunitinib).[1][2] This can happen due to the natural abundance of heavy isotopes (like ¹³C) in the Sunitinib molecule, causing a small fraction of it to have a mass that overlaps with d5-Sunitinib.[1] This can lead to an overestimation of the internal standard's signal and, consequently, an underestimation of the Sunitinib concentration in the sample.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like d5-Sunitinib recommended for this analysis?
A2: A SIL-IS such as d5-Sunitinib is considered the "gold standard" in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Because its chemical and physical properties are nearly identical to Sunitinib, it behaves similarly during sample extraction, chromatographic separation, and ionization.[3] This co-elution and co-ionization behavior effectively compensates for variations in sample processing and matrix effects, leading to highly accurate and precise quantification.[3][4]
Q3: What are the primary causes of isotopic interference in this assay?
A3: There are two main causes for this interference:
-
Natural Isotopic Abundance: Sunitinib has a molecular formula of C₂₂H₂₇FN₄O₂. The natural abundance of ¹³C is approximately 1.1%. With 22 carbon atoms, there is a statistical probability that some Sunitinib molecules will contain enough heavy isotopes to have a mass close to that of d5-Sunitinib, causing an overlap in their mass signals.
-
Isotopic Purity of d5-Sunitinib: The synthesis of d5-Sunitinib may not be 100% complete, resulting in a small amount of unlabeled Sunitinib (d0) or partially deuterated variants (d1-d4) being present in the internal standard material.
Q4: Can the primary metabolite of Sunitinib, N-desethyl Sunitinib (SU12662), interfere with the analysis?
A4: Direct isotopic interference from SU12662 with d5-Sunitinib is unlikely due to the significant mass difference. However, it is crucial to ensure that the chromatographic method adequately separates Sunitinib and SU12662 from any potential isobaric interferences in the biological matrix.[5] The MRM transitions for Sunitinib, SU12662, and the internal standard should be specific enough to prevent crosstalk between the metabolite and the parent drug or its IS.[5]
Troubleshooting Guides
Scenario 1: A significant peak is observed in the d5-Sunitinib channel when injecting a high-concentration Sunitinib standard without the internal standard.
-
Problem: This directly indicates one-way crosstalk from the analyte (Sunitinib) to the internal standard (d5-Sunitinib).
-
Solution Steps:
-
Quantify the Interference: Perform an experiment to determine the percentage of interference. A detailed protocol is provided below.
-
Check IS Purity: Contact the supplier of the d5-Sunitinib for a certificate of analysis to confirm its isotopic purity.
-
Optimize Chromatography: While complete separation of a SIL-IS from its analyte is generally not desired, slight adjustments to the chromatographic gradient may help to resolve any interfering peaks that are not Sunitinib itself.
-
Mathematical Correction: For consistent and predictable interference, a correction factor can be applied to the measured internal standard response during data processing.[6]
-
Scenario 2: The calibration curve for Sunitinib is non-linear at higher concentrations.
-
Problem: While there can be several causes for non-linearity (e.g., detector saturation), isotopic interference is a common culprit, especially when the analyte-to-internal standard concentration ratio is high.[6] The contribution from Sunitinib to the d5-Sunitinib signal becomes more pronounced at high analyte concentrations, leading to a biased internal standard signal and a non-linear response.
-
Solution Steps:
-
Assess Crosstalk: First, quantify the level of isotopic interference as detailed in the experimental protocol.
-
Adjust IS Concentration: Increasing the concentration of the d5-Sunitinib internal standard can sometimes help to mitigate the relative impact of the interference, although this does not eliminate it.
-
Use a Different Calibration Model: Instead of a linear regression, a quadratic or other non-linear fit that accounts for the interference may be more appropriate.[6]
-
Consider a Heavier Labeled Standard: If the interference is significant and cannot be easily corrected, switching to a more heavily labeled internal standard (e.g., d10-Sunitinib) will increase the mass difference and reduce the likelihood of isotopic overlap.
-
Experimental Protocols
Protocol: Assessment of Isotopic Interference
This protocol outlines the steps to quantify the degree of isotopic interference from Sunitinib to d5-Sunitinib.
1. Preparation of Solutions:
-
Prepare a high-concentration standard of Sunitinib at the Upper Limit of Quantification (ULOQ) of your assay in a blank matrix (e.g., plasma).
-
Prepare a sample of the blank matrix containing only the working concentration of your d5-Sunitinib internal standard.
-
Prepare a "double blank" sample containing only the blank matrix.
2. Sample Processing:
-
Extract all three samples using your validated sample preparation method (e.g., protein precipitation or liquid-liquid extraction).[2][7]
3. LC-MS/MS Analysis:
-
Analyze the extracted samples using your established LC-MS/MS method, monitoring the Multiple Reaction Monitoring (MRM) transitions for both Sunitinib and d5-Sunitinib.
4. Data Evaluation:
-
Measure the peak area of any signal in the d5-Sunitinib MRM channel in the ULOQ Sunitinib sample. This is the "interference response."
-
Measure the peak area of the signal in the d5-Sunitinib MRM channel in the sample containing only the internal standard. This is the "true IS response."
-
Calculate the percentage of interference:
-
% Interference = (Interference Response / True IS Response) x 100
-
Data Presentation
The following table provides illustrative data for an isotopic interference experiment.
| Sample Description | Sunitinib Concentration (ng/mL) | d5-Sunitinib Concentration (ng/mL) | Sunitinib Peak Area | d5-Sunitinib Peak Area | % Interference |
| Double Blank | 0 | 0 | Not Detected | Not Detected | N/A |
| Internal Standard Only | 0 | 50 | Not Detected | 2,500,000 | N/A |
| ULOQ Sunitinib Only | 500 | 0 | 4,800,000 | 75,000 | 3.0% |
Calculation: (75,000 / 2,500,000) x 100 = 3.0%
Mandatory Visualizations
Caption: Experimental workflow for assessing isotopic interference.
Caption: Logical relationship of isotopic interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Light sensitivity and degradation of Sunitinib during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and degradation of Sunitinib during analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is Sunitinib sensitive to light?
A1: Yes, Sunitinib is highly sensitive to light.[1][2] Exposure to light, particularly in the 320-480 nm spectral range, can induce significant degradation.[3] Therefore, it is strongly recommended to protect Sunitinib from light at all stages of handling, storage, and analysis.[1][3]
Q2: What are the primary degradation products of Sunitinib when exposed to light?
A2: The primary photodegradation process is the Z-E photoisomerization of the Sunitinib molecule.[1][3][4] In addition to the E-isomer, other significant photodegradation products include Sunitinib N-oxide and N-desethyl Sunitinib.[5][6]
Q3: How does photodegradation affect the analysis of Sunitinib?
A3: Photodegradation can lead to inaccurate quantification of Sunitinib. The formation of isomers and other degradation products can result in the underestimation of the actual concentration of the active Z-isomer.[7] This is particularly critical for therapeutic drug monitoring (TDM) where accurate plasma concentrations are essential.[1][8]
Q4: What precautions should be taken during sample preparation to minimize photodegradation?
A4: All sample preparation steps should be performed under light-protected conditions.[1][7] This includes using amber vials, working under sodium light, and minimizing exposure to ambient light.[9][10]
Q5: Can the E-isomer be converted back to the Z-isomer?
A5: Yes, the photoisomerization is a reversible process. The E-isomer can revert to the more stable Z-isomer in the dark.[2] This process can be accelerated by increasing the temperature; for instance, incubating the analytical solution at 70°C for 5 minutes can achieve quantitative reconversion.[2] However, the presence of acids can inhibit this reconversion.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variable or inconsistent Sunitinib concentrations in replicate samples. | Inconsistent light exposure during sample handling and analysis. | Ensure all samples are consistently protected from light using amber vials and by working in a light-controlled environment.[1][9] |
| Appearance of extra peaks in the chromatogram. | Formation of photodegradation products such as the E-isomer, Sunitinib N-oxide, or N-desethyl Sunitinib. | Confirm the identity of the extra peaks using mass spectrometry. Implement strict light protection measures throughout the experiment.[5][6] |
| Underestimation of Sunitinib concentration. | Conversion of the Z-isomer to the E-isomer, which may not be co-eluting or properly quantified. | Either sum the peak areas of both Z and E isomers for total Sunitinib concentration or implement a method to convert the E-isomer back to the Z-isomer before analysis.[2][7] |
| Poor recovery of Sunitinib during extraction. | Degradation of the analyte due to prolonged exposure to light during the extraction process. | Minimize the duration of the extraction procedure and ensure continuous protection from light. |
| Changes in sample color (e.g., yellowing). | Potential degradation of Sunitinib. | Discard the sample and prepare a fresh one under appropriate light-protected conditions. |
Quantitative Data on Sunitinib Photodegradation
Table 1: Photoisomerization of Sunitinib and its Metabolite SU12662 in Methanol and Plasma
| Analyte | Matrix | Light Condition | Time to Plateau/Observation | Extent of Isomerization/Degradation | Reference |
| Sunitinib | Methanol | Normal light (700 lx) | 15 min | Z-E photoisomerization reached a plateau at 35% for the E-isomer. | [1][7] |
| SU12662 | Methanol | Normal light (700 lx) | 15 min | Z-E photoisomerization reached a plateau at 35% for the E-isomer. | [1][7] |
| Sunitinib | Plasma | Normal light (700 lx) | 15 min | Z-isomer peak area decreased by 10%. | [1][7] |
| SU12662 | Plasma | Normal light (700 lx) | 15 min | Z-isomer peak area decreased by 10%. | [1][7] |
Table 2: Cytotoxicity of Sunitinib and its Photodegradation Products
| Compound | Cell Line | IC50 Value (µmol/L) | Reference |
| Sunitinib | HEK 293 | 8.6 | [5][6] |
| N-desethyl Sunitinib | HEK 293 | 11.6 | [5][6] |
| Sunitinib N-oxide | HEK 293 | 121.9 | [5][6] |
Experimental Protocols
Protocol 1: General Handling and Storage of Sunitinib
-
Storage: Store Sunitinib solid and solutions in light-proof containers at -20°C.
-
Handling: All work with Sunitinib solutions should be conducted in a dark room or under red light to minimize light exposure. Use amber-colored glassware or wrap glassware with aluminum foil.
-
Solvents: Use HPLC-grade solvents for all preparations.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Sunitinib in Plasma
This protocol is a generalized procedure based on common practices described in the literature and should be optimized for specific laboratory conditions.
-
Thawing: Thaw frozen plasma samples at room temperature in a light-protected environment.
-
Aliquoting: In a dimly lit room, aliquot 100 µL of plasma into a 1.5 mL amber microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., deuterated Sunitinib) to each plasma sample.
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol) to the plasma sample. Vortex mix for 1 minute.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean amber autosampler vial.
-
Analysis: Analyze the samples immediately by LC-MS/MS or store them at 4°C in the autosampler, protected from light.
Visualizations
Signaling Pathways Inhibited by Sunitinib
Sunitinib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation.[11] The effects of its photodegradation products on these pathways are an area of ongoing research.
Caption: Sunitinib's inhibition of VEGFR/PDGFR and its photodegradation pathways.
Experimental Workflow for Sunitinib Analysis
This diagram outlines a typical workflow for the analysis of Sunitinib, emphasizing the critical light protection steps.
Caption: A typical experimental workflow for the analysis of Sunitinib.
References
- 1. The influence of light sources on sunitinib measurements with photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.unpad.ac.id [journals.unpad.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC Gradient for Sunitinib and Metabolite Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Sunitinib and its metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I observing poor peak shapes, such as peak tailing or fronting, for Sunitinib and its metabolites?
A1: Poor peak shape is a common issue in the analysis of basic compounds like Sunitinib.
-
Peak Tailing: This is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase of the column.[1][2] To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (typically in the range of 2.5-4.5) with an acidic modifier like formic or acetic acid ensures that Sunitinib is in a consistent, protonated state, which minimizes interactions with silanols.[1]
-
Buffer Strength: Using a buffer, such as ammonium formate or ammonium acetate (e.g., 10-20 mM), helps maintain a stable pH throughout the analysis.[1]
-
Column Choice: Employ a high-purity, end-capped C18 column to shield residual silanol groups. If tailing persists, a phenyl-hexyl stationary phase can offer different selectivity and potentially improve peak shape.[1]
-
-
Peak Fronting: This is typically a result of column overload, either by injecting too large a volume or too high a concentration of the sample.[2][3][4] It can also be caused by a physical change in the column packing.[2][3]
-
Reduce Sample Load: Try reducing the injection volume or diluting the sample.[2][4]
-
Sample Solvent: Ensure your sample solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[1][2] It is best to dissolve the sample in a solvent that is as weak as or weaker than the mobile phase.[1]
-
A logical workflow for troubleshooting these issues is presented below.
Q2: My deuterated internal standard (Sunitinib-d10) is separating from the analyte. Is this a problem and how can I fix it?
A2: The separation of a deuterated internal standard from its non-deuterated analyte is a known phenomenon called the "chromatographic isotope effect".[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier. While complete co-elution is ideal, a consistent and reproducible separation is acceptable for accurate quantification.[1]
If you wish to minimize this separation, you can try the following:
-
Mobile Phase Gradient: A shallower gradient may reduce the separation.[1]
-
Temperature: Adjusting the column temperature can alter selectivity and may improve co-elution.[1]
-
Column Chemistry: Experimenting with different stationary phases (e.g., C8, Phenyl-Hexyl) might minimize the isotope effect.[1]
Q3: I am having trouble with the light sensitivity of Sunitinib, leading to the formation of E/Z isomers. How can I manage this?
A3: Sunitinib is known to be sensitive to light, which can cause the conversion of the Z (cis)-isomer to the E (trans)-isomer.[5][6] This can complicate quantification. Here are two approaches to manage this:
-
Protect from Light: Perform all sample preparation and analysis under sodium light and in amber vials to prevent isomerization.[5][6]
-
Single-Peak Method: An alternative approach is to optimize the chromatographic method to merge the peaks of the E and Z isomers into a single peak. This can be achieved by adjusting the mobile phase gradient to decrease the resolution of the isomers.[7][8] This simplifies quantification as it removes the need for strict light protection and specialized software for integrating two peaks.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of Sunitinib I should be looking to separate?
A1: The primary active metabolite of Sunitinib is N-desethyl-sunitinib (SU12662), which is formed through metabolism by the CYP3A4 enzyme.[9][10][11] SU12662 has a similar potency to the parent drug.[9][11] Another metabolite that has been identified is Sunitinib N-oxide.[12][13] Therefore, a robust LC method should aim to separate Sunitinib, N-desethyl-sunitinib, and potentially Sunitinib N-oxide.
Q2: What type of LC column is typically recommended for Sunitinib analysis?
A2: C18 columns are the most commonly used for the separation of Sunitinib and its metabolites.[5][14][15] Specifically, high-purity, end-capped C18 columns are recommended to minimize peak tailing.[1] Some methods have also successfully used hydrophilic interaction liquid chromatography (HILIC) columns.[16][17]
Q3: What are the typical mobile phases used for the separation of Sunitinib and its metabolites?
A3: The mobile phase usually consists of an aqueous component and an organic component, with additives to control pH and improve peak shape.
-
Aqueous Phase: Often water with an acidic modifier like 0.1% formic acid.[14][18][19] Buffers such as ammonium formate or ammonium acetate are also frequently used.[12][18]
-
Organic Phase: Acetonitrile is the most common organic solvent used.[5][12][14]
Both isocratic and gradient elution methods have been successfully employed.[5][12][14][19]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting Sunitinib and its metabolites from plasma samples.[15]
-
Spiking: To a 100 µL aliquot of human plasma, add the internal standard (e.g., Sunitinib-d10) and Sunitinib working solutions to achieve the desired concentrations for your calibration curve and quality control samples.[15]
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.[15]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[15]
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[15]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[15]
-
Injection: Inject a small volume (typically 5-10 µL) of the supernatant into the LC-MS/MS system.[15]
Protocol 2: General LC-MS/MS Method
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of Sunitinib and its metabolites.
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).[15]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Gradient Program: A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. For example: 20% to 80% B in 3.0 min, 80% to 95% B in 0.1 min, hold at 95% B for 0.2 min, return to 20% B in 0.2 min, and re-equilibrate for 1.5 min.[12]
-
-
Tandem Mass Spectrometry:
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Sunitinib and its metabolites.
Table 1: Chromatographic Conditions and Retention Times
| Analyte | Column | Mobile Phase | Elution Type | Retention Time (min) | Reference |
| Sunitinib | C18 (50 x 2.1 mm, 3.5 µm) | Acetonitrile/Water (65:35, v/v) with 0.1% Formic Acid | Isocratic | 1.2 ± 0.2 | [14] |
| Sunitinib | Aquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Acetonitrile/Water with Formic Acid | Gradient | Z-isomer: 1.43, E-isomer: 1.05 | [5] |
| SU12662 | Aquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Acetonitrile/Water with Formic Acid | Gradient | Z-isomer: 1.34, E-isomer: 0.95 | [5] |
| Sunitinib | HILIC | Acetonitrile/Ammonium Acetate with Formic Acid | Gradient | Not Specified | [16][17] |
| Sunitinib N-oxide | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Acetonitrile/Ammonium Formate with Formic Acid | Gradient | 2.25 | [12] |
Table 2: Method Validation Parameters
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%) | Reference |
| Sunitinib | 0.1 | 0.1 - 1000 | ≤ 6.6 | ≤ 9.2 | [18] |
| Sunitinib | 0.2 | 0.2 - 500 | Not Specified | Not Specified | [14] |
| Sunitinib | 10 | 10 - 250 | 8.7 | 10.18 | [16] |
| SU12662 | 10 | 10 - 250 | 6.7 | 17.3 | [16] |
| Sunitinib | 0.2 | 0.2 - 50 | 90.5 - 106.8 | < 11.7 | [5] |
| SU12662 | 0.2 | 0.2 - 50 | 90.5 - 106.8 | < 11.7 | [5] |
| Sunitinib N-oxide | 0.1 | 0.1 - 5.0 | -2.4 to 15.6 | 6.7 - 15.4 | [12] |
Signaling Pathway
Sunitinib is a multi-targeted tyrosine kinase inhibitor. The diagram below illustrates its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ClinPGx [clinpgx.org]
- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 13. Development of an LC-MS/MS method for the quantification of sunitinib and its metabolites in human nail and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. btrc-charity.org [btrc-charity.org]
- 19. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Improving peak shape and sensitivity for N-Desethyl Sunitinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of N-Desethyl Sunitinib.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic and mass spectrometric analysis of N-Desethyl Sunitinib.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor peak shape can significantly impact the accuracy and precision of quantification. Here are common causes and solutions:
Question: My N-Desethyl Sunitinib peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for a basic compound like N-Desethyl Sunitinib in reverse-phase chromatography is often due to interactions with residual silanols on the silica-based column packing material. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically pH 2.5-4.5) to keep N-Desethyl Sunitinib in its protonated form. This minimizes secondary interactions with silanols. The use of additives like 0.1% formic acid in both the aqueous and organic mobile phases is recommended.[1][2]
-
Buffer Strength: A buffer, such as ammonium formate or ammonium acetate, helps maintain a consistent pH across the gradient. If tailing persists, consider increasing the buffer concentration (e.g., from 10 mM to 20 mM).[2]
-
Column Choice:
-
Use a high-purity, end-capped C18 column. End-capping neutralizes many of the residual silanols.
-
If tailing continues, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity.[2]
-
-
Sample Solvent: The sample solvent should be of similar or weaker elution strength than the initial mobile phase. Injecting a sample in a strong solvent can cause peak distortion.[2]
Question: I am observing peak splitting for N-Desethyl Sunitinib. What could be the reason?
Answer:
Peak splitting can arise from several factors:
-
Column Contamination or Void: A partially blocked column frit or a void at the column inlet can distort the sample band, leading to a split peak.[3] Try back-flushing the column or replacing it if the problem persists.
-
Injection Solvent Incompatibility: As with peak tailing, a sample solvent that is much stronger than the mobile phase can cause peak splitting.[1][4] Reconstitute your sample in a solvent similar to the initial mobile phase.
-
Isomerization: Sunitinib and N-Desethyl Sunitinib are known to undergo photo-isomerization, converting between Z (cis) and E (trans) isomers, which can have different retention times and potentially lead to split or broadened peaks if not fully resolved or co-eluted.[5][6] It is crucial to handle samples under sodium light or in amber vials to prevent light-induced conversion.[5] Some methods aim to merge the isomer peaks by optimizing mobile phase conditions to simplify quantification.[7]
Issue 2: Low Sensitivity / Poor Signal-to-Noise (S/N)
Achieving low limits of quantification is often critical. If you are struggling with sensitivity, consider the following:
Question: The signal for N-Desethyl Sunitinib is very low. How can I improve the sensitivity of my LC-MS/MS method?
Answer:
Low sensitivity can stem from issues in sample preparation, chromatography, or mass spectrometry settings.
-
Sample Preparation:
-
Extraction Efficiency: Ensure your extraction method (e.g., protein precipitation or liquid-liquid extraction) provides good recovery for N-Desethyl Sunitinib. Inefficient extraction is a common cause of analyte loss.[1]
-
Matrix Effects: The sample matrix can suppress the ionization of N-Desethyl Sunitinib. A more thorough sample clean-up, such as solid-phase extraction (SPE), might be necessary to remove interfering components.[1]
-
-
Chromatography:
-
Peak Shape: As discussed above, poor peak shape leads to broader, shorter peaks, which reduces the signal-to-noise ratio. Improving peak shape will inherently improve sensitivity.
-
Mobile Phase Additives: The choice of mobile phase additive can influence ionization efficiency. Formic acid is commonly used to promote protonation in positive ion mode.[1]
-
-
Mass Spectrometry:
-
Ion Source Parameters: Optimize the ion source parameters, including gas flows, temperatures, and spray voltage, to maximize the ionization of N-Desethyl Sunitinib.
-
MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. For N-Desethyl Sunitinib, a common transition is m/z 371 > 283.[5][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical sample preparation methods for the analysis of N-Desethyl Sunitinib in plasma?
A1: The most common methods are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation: This is a simple and rapid method. Acetonitrile is often used as the precipitation solvent.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to protein precipitation. A common extraction solvent is a mixture of acetonitrile and n-butylchloride.[1]
Q2: What type of HPLC/UPLC column is recommended for N-Desethyl Sunitinib analysis?
A2: A C18 reversed-phase column is the most frequently used stationary phase for the separation of Sunitinib and N-Desethyl Sunitinib.[1][5] High-purity, end-capped columns are preferable to minimize peak tailing.
Q3: What are the recommended mobile phases for the analysis?
A3: A typical mobile phase consists of an aqueous component and an organic component, with an acidic modifier.
-
Aqueous Phase: Water with 0.1% formic acid.
-
Organic Phase: Acetonitrile or methanol with 0.1% formic acid. A gradient elution is often employed to achieve good separation and peak shape.
Q4: How should I handle the photo-isomerization of N-Desethyl Sunitinib?
A4: Sunitinib and its metabolites are sensitive to light, which can cause the conversion between Z and E isomers.[5][6] To ensure accurate quantification, all sample handling, from collection to analysis, should be performed under sodium light or using amber vials to protect the analytes from light exposure.[5]
Data and Protocols
Table 1: Example LC-MS/MS Parameters for N-Desethyl Sunitinib Analysis
| Parameter | Typical Value/Condition | Reference |
| Sample Preparation | Protein Precipitation with Acetonitrile | [9] |
| Liquid-Liquid Extraction with Acetonitrile/n-butylchloride | [1] | |
| LC Column | C18, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | [5][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [1] |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |
| Precursor Ion (m/z) | 371 | [5][8] |
| Product Ion (m/z) | 283 | [5][8] |
Experimental Protocol: Protein Precipitation
This protocol is a general guideline for the protein precipitation of plasma samples for N-Desethyl Sunitinib analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Sunitinib-d10).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Sunitinib Signaling Pathway
Sunitinib is a multi-targeted tyrosine kinase inhibitor. It blocks the signaling of several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.
Caption: Sunitinib inhibits multiple RTKs, blocking downstream pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of N-Desethyl Sunitinib in plasma.
Caption: A typical workflow for N-Desethyl Sunitinib bioanalysis.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in N-Desethyl Sunitinib analysis.
Caption: A systematic approach to troubleshooting analytical issues.
References
- 1. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of N-Desethyl Sunitinib-d5
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting poor recovery of the internal standard N-Desethyl Sunitinib-d5 during bioanalytical experiments. The following guides and frequently asked questions (FAQs) provide structured advice to identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
Poor recovery of this compound can stem from several factors throughout the analytical workflow. The most common causes include:
-
Suboptimal Sample Preparation: Inefficient protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can lead to significant loss of the internal standard.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
-
pH-Related Issues: The solubility and extraction efficiency of Sunitinib and its metabolites are pH-dependent. An incorrect pH during extraction can result in poor partitioning into the organic solvent.[1]
-
Solvent Selection: The choice of organic solvent is critical for efficient extraction. A solvent with inappropriate polarity may not effectively extract the analyte.
-
Analyte Instability: Sunitinib and its metabolites are known to be sensitive to light, which can cause photo-isomerization and potentially affect quantification if not handled correctly.[2][3]
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source or incorrect instrument parameters, can lead to poor signal response.
Q2: My recovery of this compound is low, but the recovery of the analyte (N-Desethyl Sunitinib) is acceptable. What could be the reason?
This scenario often points towards an issue specific to the internal standard, such as:
-
Isotope Effects: While generally minimal, deuterium labeling can sometimes lead to slight differences in chromatographic retention time or extraction behavior compared to the non-deuterated analyte. This can result in differential matrix effects.
-
Purity of the Internal Standard: Issues with the chemical or isotopic purity of the this compound stock solution can lead to inaccurate quantification.
-
Degradation of the Internal Standard: Improper storage or handling of the internal standard solution could lead to degradation, reducing its effective concentration.
Q3: How can I investigate if matrix effects are causing the poor recovery?
A post-extraction addition experiment is a standard method to assess matrix effects.
-
Protocol:
-
Extract a blank matrix sample (e.g., plasma from an untreated subject).
-
Spike the extracted blank matrix with a known amount of this compound.
-
Prepare a neat solution of this compound in the reconstitution solvent at the same concentration.
-
Analyze both samples by LC-MS/MS and compare the peak areas.
-
-
Interpretation:
-
A significantly lower peak area in the spiked extract compared to the neat solution indicates ion suppression.
-
A significantly higher peak area suggests ion enhancement.
-
Troubleshooting Guides
Troubleshooting Workflow for Poor Recovery
This workflow provides a systematic approach to identifying the root cause of poor this compound recovery.
Experimental Protocols for Troubleshooting
Protein precipitation is a common method for preparing plasma samples for Sunitinib analysis.[2][4][5]
Baseline Protocol:
-
To 100 µL of plasma sample, add the working solution of this compound.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[4]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube for analysis.
Troubleshooting Steps:
-
Increase Acetonitrile Volume: Try increasing the ratio of acetonitrile to plasma (e.g., 4:1 or 5:1) to improve protein removal.
-
Optimize Vortexing and Centrifugation: Ensure thorough vortexing to fully denature proteins. Increase centrifugation time or speed to ensure a compact pellet.
-
Evaluate Different Solvents: While acetonitrile is common, methanol can also be used, though it may be less efficient at precipitating proteins.
| Parameter | Recommendation |
| Precipitating Solvent | Acetonitrile[4][5] |
| Solvent to Plasma Ratio | 3:1 (v/v)[4] |
| Vortex Time | 1-2 minutes |
| Centrifugation | >10,000 x g for 10 min[4] |
LLE is another effective technique for extracting Sunitinib and its metabolites.[3][6]
Baseline Protocol:
-
To 100 µL of plasma sample, add the working solution of this compound.
-
Add a basifying agent (e.g., 50 µL of 0.1 M NaOH) to adjust the pH.[4]
-
Add 1 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether).[3][4]
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
Troubleshooting Steps:
-
pH Adjustment: Sunitinib is a basic compound, and extraction is typically performed under basic conditions.[1] Experiment with slightly different pH values (e.g., pH 8-10) to optimize partitioning.
-
Solvent Selection: Test different extraction solvents with varying polarities. A mixture of n-hexane and isopropanol (90:10 v/v) has also been reported.[7]
-
Back Extraction: To further clean up the sample, a back-extraction step can be incorporated. After the initial extraction, the organic phase can be mixed with an acidic aqueous solution to transfer the analyte to the aqueous phase, leaving neutral and acidic impurities behind. The pH of the aqueous phase can then be raised, and the analyte re-extracted into a fresh organic solvent.
| Parameter | Recommendation |
| Extraction Solvent | tert-Butyl methyl ether[3][4] |
| pH of Aqueous Phase | Basic (pH > 8)[4] |
| Solvent to Plasma Ratio | 10:1 (v/v)[4] |
| Extraction Time | 5-10 minutes (vortex) |
SPE can provide a cleaner extract compared to PPT and LLE.
Baseline Protocol (General Guidance):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute this compound with a strong organic solvent.
Troubleshooting Steps:
-
Sorbent Selection: For Sunitinib and its metabolites, a C18 or a polymer-based reversed-phase sorbent is a good starting point.
-
Optimize Wash and Elution Solvents:
-
Wash Solvent: The wash solvent should be strong enough to remove matrix components but not so strong that it elutes the analyte. A mixture of water and a small percentage of organic solvent is often used.
-
Elution Solvent: The elution solvent needs to be strong enough to desorb the analyte completely. Methanol or acetonitrile, often with a small amount of acid or base to modify the charge state of the analyte, are common choices.[8]
-
-
Check for Breakthrough: Analyze the liquid that passes through the cartridge during the loading and washing steps to ensure that the internal standard is not being lost prematurely.
| Parameter | Recommendation |
| Sorbent Type | C18 or Polymer-based Reversed-Phase |
| Conditioning Solvents | Methanol, followed by Water/Aqueous Buffer |
| Elution Solvent | Methanol or Acetonitrile (may require pH modification)[8] |
Signaling Pathway of Potential Issues
The following diagram illustrates the logical relationships between potential root causes and the observed poor recovery.
References
- 1. Effect of gastrointestinal resection on sunitinib exposure in patients with GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of sunitinib (SU11248) and its active metabolite, N-desethyl sunitinib (SU12662), in human plasma: application to an explorative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sunitinib in human plasma using liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnetic solid phase extraction of Sunitinib malate in urine samples assisted with mixed hemimicelle and spectrophotometric detection - PMC [pmc.ncbi.nlm.nih.gov]
Impact of different anticoagulants on Sunitinib bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Sunitinib.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for Sunitinib bioanalysis?
A1: Both K2EDTA (dipotassium ethylenediaminetetraacetic acid) and heparin are commonly used anticoagulants for the quantification of Sunitinib in plasma.[1][2][3] Published and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods have successfully utilized both.[1][3] The choice may depend on the specific laboratory's standard operating procedures or other analytes being measured from the same sample. While EDTA is a common choice for many bioanalytical methods, it is a chelating agent, which could potentially interfere with metal-dependent assays, though this is not a reported issue for Sunitinib quantification by LC-MS/MS.[2]
Q2: How should blood samples be processed and stored after collection?
A2: Immediately after collection, blood samples should be centrifuged to separate the plasma. A typical procedure involves centrifugation at 1,000-1,800 x g for 10 minutes at 4°C.[1][3] The resulting plasma supernatant should be transferred to clean polypropylene tubes and stored frozen, typically at -70°C, until analysis.[1][3] Sunitinib has been shown to be stable in human plasma for at least 164 days when stored at -70°C.[1]
Q3: Is Sunitinib sensitive to any particular environmental factors during sample handling?
A3: Yes, Sunitinib is known to be sensitive to light. Exposure to light can cause the isomerization of the Z (cis)-isomer to the E (trans)-isomer. Therefore, it is critical to protect samples from light during collection, processing, and analysis by using amber vials or performing these steps under sodium light.
Q4: What are the most common analytical techniques for Sunitinib quantification?
A4: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the bioanalysis of Sunitinib.[4] These methods offer high sensitivity, selectivity, and speed, which are crucial for accurately measuring drug concentrations in complex biological matrices like plasma.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no Sunitinib detected in patient samples | 1. Sample Degradation: Improper storage conditions (e.g., not frozen, exposure to light).2. Inefficient Extraction: Suboptimal sample preparation procedure.3. Instrument Insensitivity: Mass spectrometer not properly tuned or calibrated. | 1. Review Sample Handling and Storage: Ensure samples were protected from light and stored at ≤ -70°C. Check for any freeze-thaw cycles.2. Optimize Extraction Method: Verify the pH of the extraction buffer and the choice of organic solvent for liquid-liquid extraction or protein precipitation. Ensure complete protein precipitation if that method is used.3. Instrument Performance Check: Calibrate the mass spectrometer and ensure it meets sensitivity specifications. |
| High variability in replicate Sunitinib measurements | 1. Inconsistent Sample Preparation: Inaccurate pipetting, incomplete mixing, or variable extraction recovery.2. Matrix Effects: Ion suppression or enhancement from endogenous plasma components.3. Anticoagulant Interference: While not specifically documented for Sunitinib, some anticoagulants can interfere with certain assays. | 1. Standardize Procedures: Use calibrated pipettes and ensure consistent vortexing and centrifugation times. The use of a stable isotope-labeled internal standard (e.g., Sunitinib-d10) is highly recommended to compensate for variability.[4]2. Evaluate Matrix Effects: Perform post-column infusion experiments to identify regions of ion suppression. Adjust chromatography to separate Sunitinib from interfering components.3. Anticoagulant Check: If using an unconventional anticoagulant, consider running a validation experiment with spiked samples in both the new anticoagulant and a standard one like K2EDTA to check for bias. |
| Unexpected peaks interfering with Sunitinib or internal standard | 1. Contamination: From collection tubes, solvents, or labware.2. Co-eluting Metabolites or Co-administered Drugs: Interference from other compounds in the sample.3. Ghost Peaks: Carryover from a previous injection. | 1. Blank Analysis: Analyze blank plasma and extraction solvent to identify sources of contamination.2. Improve Chromatographic Resolution: Modify the mobile phase gradient or use a different analytical column to separate the interfering peaks.3. Optimize Wash Method: Implement a robust needle and column wash protocol between injections. |
Experimental Protocols
Blood Sample Collection and Processing
-
Draw blood from the patient into a blood collection tube containing either K2EDTA or lithium heparin as the anticoagulant.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Protect the sample from light immediately after collection.
-
Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C.[5]
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Transfer the plasma into a labeled, light-protected polypropylene storage tube.
-
Store the plasma sample at -70°C until analysis.[1]
Sample Preparation for LC-MS/MS Analysis (Liquid-Liquid Extraction)
-
Thaw the frozen plasma samples at room temperature, protected from light.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (e.g., Sunitinib-d10).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
Currently, there is a lack of published studies that directly compare the quantitative results of Sunitinib bioanalysis using different anticoagulants. The available literature validates methods using either K2EDTA or heparin, suggesting both are acceptable. A study on other anticancer drugs found that the choice of anticoagulant can significantly impact the measured concentrations.[6] For example, for some drugs, EDTA tubes resulted in an overestimation of the drug concentration compared to heparin tubes.[6] This highlights the importance of consistency in the choice of anticoagulant for a given study.
Table 1: Summary of Anticoagulant Effects on Other Anticancer Drugs
| Drug | Anticoagulant Effect | Reference |
| Erlotinib | Trisodium citrate tubes overestimated concentrations compared to heparin and EDTA. | [6] |
| Meropenem | Heparin tubes underestimated concentrations compared to EDTA and trisodium citrate. | [6] |
| Pemetrexed | EDTA tubes tended to show higher concentrations than heparin tubes (borderline statistical significance). | [6] |
This table is provided for illustrative purposes to highlight the potential impact of anticoagulants and does not include data for Sunitinib.
Visualizations
Caption: Workflow for Sunitinib Bioanalysis Sample Handling.
Caption: Troubleshooting Logic for Sunitinib Bioanalysis.
References
- 1. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability of N-Desethyl Sunitinib-d5 in stock solutions and plasma
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Desethyl Sunitinib-d5 in stock solutions and plasma. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, it is recommended to store this compound powder at -20°C, which should ensure stability for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[1][2] Once prepared, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For optimal stability, store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: Is this compound sensitive to light?
A3: Yes. The parent compound, Sunitinib, and its metabolites are known to be sensitive to light, which can cause rapid Z (cis) to E (trans) isomerization.[3][4] Therefore, it is essential to handle all solutions containing this compound under sodium or low-intensity red light and to use amber vials or light-blocking tubes for storage and during experiments.[3][4][5]
Q4: What is the stability of this compound in plasma?
A4: N-Desethyl Sunitinib has demonstrated good stability in human plasma under various conditions. Long-term stability has been confirmed for at least 3 months when stored at -70°C.[6] The compound is also stable for at least three freeze-thaw cycles and for up to 6 hours at room temperature.[6] Given that deuteration is unlikely to significantly alter these stability properties, similar stability can be expected for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or low analytical signal | Degradation of the analyte due to improper storage. | - Ensure stock solutions are stored at or below -20°C and used within the recommended timeframe. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Verify that plasma samples have been consistently stored at -70°C or lower. |
| Appearance of unexpected peaks in chromatogram | Isomerization of the analyte due to light exposure. | - Protect all solutions from light by using amber vials and working under subdued or specific (sodium/red) lighting conditions.[3][4][5] - Prepare samples in a timely manner and minimize their exposure to ambient light on the autosampler. |
| Poor recovery during sample extraction | Analyte instability during the extraction process. | - Perform extraction procedures efficiently to minimize the time the analyte is at room temperature. - Ensure the pH of the extraction solvent is compatible with the analyte's stability. |
| Gradual decrease in concentration over time in stored samples | Long-term degradation. | - Re-evaluate storage conditions. For long-term plasma storage, -70°C or -80°C is recommended.[6] - For stock solutions in organic solvents, storage at -80°C is preferable for extended periods.[1] |
Stability Data Summary
Table 1: Storage Stability of this compound Powder
| Storage Condition | Duration | Reference |
| -20°C | 3 years | [1] |
| 4°C | 2 years | [1] |
Table 2: Storage Stability of this compound Stock Solutions
| Solvent | Storage Condition | Duration | Reference |
| DMSO | -80°C | 6 months | [1] |
| DMSO | -20°C | 1 month | [1] |
Table 3: Stability of N-Desethyl Sunitinib in Human Plasma *
| Stability Test | Conditions | Duration | Reference |
| Short-Term (Bench-Top) | Room Temperature | Up to 6 hours | [6] |
| Freeze-Thaw | 3 cycles (-70°C to RT) | N/A | [6] |
| Long-Term | -70°C | 3 months | [6] |
*Data is for the non-deuterated N-Desethyl Sunitinib, but similar stability is expected for the d5-labeled analog.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a light-protected environment.
-
Dissolve the powder in an appropriate volume of dimethyl sulfoxide (DMSO) to achieve the target concentration (e.g., 1 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Assessment of Freeze-Thaw Stability in Plasma
-
Spike blank human plasma with this compound to achieve low and high-quality control (QC) concentrations.
-
Divide the spiked plasma into multiple aliquots.
-
Analyze a set of aliquots immediately (cycle 0).
-
Freeze the remaining aliquots at -70°C for at least 24 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Analyze a set of thawed aliquots.
-
Repeat the freeze-thaw process for a total of three cycles, analyzing a set of aliquots after each cycle.[6]
-
Compare the mean concentration of the analyte at each cycle to the baseline (cycle 0) concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound in plasma.
References
- 1. This compound hydrochloride | Isotope-Labeled Compounds | 1261432-14-7 | Invivochem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Determination of sunitinib in human plasma using liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression in the analysis of Sunitinib
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to ion suppression during the analysis of Sunitinib. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental workflow and ensure accurate, reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of Sunitinib, providing potential causes and actionable solutions.
Problem 1: Low Analyte Signal or Complete Signal Loss in Biological Samples
-
Possible Cause: Significant ion suppression is likely occurring due to co-eluting endogenous matrix components, such as phospholipids, which interfere with the ionization of Sunitinib in the mass spectrometer's ion source.[1] This leads to a decreased instrument response.[1]
-
Solutions:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method to effectively remove interfering matrix components. Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE) are generally more effective at removing phospholipids than Protein Precipitation (PPT).[1][2][3]
-
Chromatographic Separation: Modify your LC method to achieve better separation between Sunitinib and the ion suppression region. This can be accomplished by adjusting the gradient, changing the mobile phase composition, or using a column with a different chemistry.[1]
-
Sample Dilution: If the concentration of Sunitinib is high enough, diluting the sample can reduce the concentration of interfering matrix components. However, be aware that this may compromise the lower limit of quantification (LLOQ).[2]
-
Problem 2: Inconsistent and Poor Reproducibility of Quality Control (QC) Samples
-
Possible Cause: Variable matrix effects between different lots of the biological matrix or inconsistencies in the sample preparation process can lead to varying degrees of ion suppression, causing poor reproducibility.[1]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for variability is to use a SIL-IS, such as Sunitinib-d10.[1][4] Since its physicochemical properties are nearly identical to Sunitinib, it will co-elute and experience the same degree of ion suppression, allowing for accurate signal correction.[2][4]
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, including standards, QCs, and unknowns.
-
Evaluate Matrix Lot Variability: During method development, assess the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.[4]
-
Problem 3: Observing a Signal for Sunitinib in Blank Injections
-
Possible Cause: This is likely due to carryover from a previous high-concentration sample.
-
Solutions:
-
Optimize Wash Solvents: Use a strong organic solvent in your autosampler wash solution to effectively clean the injection needle and port between injections.
-
Increase Wash Cycles: Increase the number of wash cycles between samples.
-
Inject Blanks: Inject one or two blank samples after high-concentration samples to ensure there is no carryover.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Sunitinib?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest (Sunitinib) in the ion source.[1] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Phospholipids are a major cause of ion suppression in the analysis of samples from biological matrices.[3]
Q2: Why is Sunitinib-d10 recommended as an internal standard?
A2: Sunitinib-d10 is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to Sunitinib, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[2] This allows for reliable correction of variations that occur during sample preparation and analysis, leading to improved accuracy and precision.[2]
Q3: How can I identify the regions of ion suppression in my chromatogram?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression.[1] This involves continuously infusing a standard solution of Sunitinib into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dips in the constant signal of the infused Sunitinib correspond to regions where co-eluting matrix components are causing ion suppression.[1][6]
Q4: Which sample preparation technique is best for minimizing ion suppression for Sunitinib?
A4: While the optimal method may vary depending on the specific matrix and required sensitivity, more rigorous techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE) are generally superior to Protein Precipitation (PPT) for removing interfering matrix components and reducing ion suppression.[1][3][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Sunitinib analysis, highlighting the impact of different sample preparation methods on recovery and matrix effects.
Table 1: Comparison of Recovery Rates for Sunitinib with Different Sample Preparation Methods.
| Sample Preparation Method | Recovery Rate (%) | Reference |
| Protein Precipitation (PPT) | >80% (for 8 of 15 compounds) | [7] |
| Supported Liquid Extraction (SLE) | 90.3 ± 4.9% | [8] |
| Methanol Extraction (Nails/Skin) | ≥ 80% | [9] |
Table 2: Comparison of Matrix Effects for Sunitinib with Different Sample Preparation Methods.
| Sample Preparation Method | Matrix Factor | IS-Normalized Matrix Factor RSD (%) | Reference |
| Supported Liquid Extraction (SLE) | 0.96 ± 0.031 | Not Reported | [8] |
| Protein Precipitation (PPT) | Not Reported | > 15% (for dual-peak method) | [4] |
| Methanol Extraction (Nails/Skin) | Not Reported | < 15% | [9] |
Experimental Protocols
1. Protein Precipitation (PPT) Protocol
-
Objective: To remove proteins from plasma/serum samples.
-
Materials:
-
Plasma/serum sample containing Sunitinib.
-
Internal Standard (e.g., Sunitinib-d10).
-
Precipitating solvent (e.g., acetonitrile or methanol).
-
-
Procedure:
-
To a known volume of plasma/serum, add the internal standard.
-
Add a volume of cold precipitating solvent (typically 3-4 times the sample volume).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.
-
2. Liquid-Liquid Extraction (LLE) Protocol
-
Objective: To extract Sunitinib from a biological matrix into an immiscible organic solvent.
-
Materials:
-
Procedure:
-
To 100 µL of human plasma, add the internal standard.[2]
-
Add a suitable volume of a basic buffer to adjust the pH.[2]
-
Add 1 mL of tert-butyl methyl ether and vortex for 5-10 minutes.[2]
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.[2]
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
3. Solid-Phase Extraction (SPE) Protocol
-
Objective: To provide a cleaner sample by using a solid sorbent to retain and then elute Sunitinib.
-
Materials:
-
Plasma/serum sample containing Sunitinib.
-
Internal Standard (e.g., Sunitinib-d10).
-
SPE cartridge (e.g., mixed-mode cation exchange).
-
Conditioning, wash, and elution solvents.
-
-
Procedure:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water or buffer).
-
Loading: Load the pre-treated plasma sample onto the cartridge.[1]
-
Washing: Pass a wash solution through the cartridge to remove interfering substances.[1]
-
Elution: Elute Sunitinib and the internal standard with an appropriate elution solvent.[1]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[1]
-
4. Post-Column Infusion Experiment Protocol
-
Objective: To identify regions of ion suppression in a chromatographic run.[1]
-
Materials:
-
LC-MS/MS system.
-
Syringe pump.
-
Tee-connector.
-
Sunitinib standard solution.
-
Blank matrix extract.
-
-
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase.[1]
-
Connect the LC column outlet to one port of the tee-connector.[1]
-
Connect the syringe pump containing the Sunitinib standard solution to the second port of the tee.[1]
-
Connect the third port of the tee to the mass spectrometer's ion source.[1]
-
Begin infusing the Sunitinib solution at a low, constant flow rate (e.g., 10 µL/min) and acquire data in MRM mode for Sunitinib. A stable baseline should be observed.[1]
-
Inject the blank matrix extract onto the LC column and start the chromatographic run.[1]
-
Monitor the Sunitinib signal. Dips in the baseline indicate regions of ion suppression.[1]
-
Visualizations
Caption: Workflow for Minimizing Ion Suppression in Sunitinib Analysis.
Caption: Logic of Using a Stable Isotope-Labeled Internal Standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development of an LC-MS/MS method for the quantification of sunitinib and its metabolites in human nail and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Validation Using N-Desethyl Sunitinib-d5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-Desethyl Sunitinib-d5 as an internal standard in the cross-validation of bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a bioanalytical method?
This compound is a stable, isotopically labeled version of N-Desethyl Sunitinib, the primary active metabolite of Sunitinib.[1] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, it serves as an ideal internal standard (IS).[2][3] Its purpose is to normalize for variations that can occur during sample preparation, injection, chromatography, and ionization, thereby improving the accuracy and precision of the quantification of the unlabeled analyte.[2][3]
Q2: Why is it important to use a stable isotope-labeled internal standard like this compound?
Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[2] Because this compound is chemically identical to the analyte (N-Desethyl Sunitinib), it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[4] This ensures that any variability in the analytical process affects both the analyte and the internal standard similarly, leading to a more accurate determination of the analyte's concentration.[3]
Q3: What are the key parameters to evaluate during the cross-validation of a method using this compound?
During cross-validation, the performance of two different analytical methods is compared. Key parameters to assess include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Accuracy: The closeness of the measured concentration to the true concentration.[5]
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[5]
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting substances.[4]
-
Recovery: The efficiency of the extraction process.[6]
Q4: Are there specific handling precautions for Sunitinib and its metabolites?
Yes, Sunitinib and its metabolites, including N-Desethyl Sunitinib, are known to be light-sensitive.[5][7] Exposure to light can cause photo-isomerization from the Z-isomer to the E-isomer.[7][8] Therefore, it is crucial to handle all samples, standards, and quality controls under light-protected conditions, for example, by using amber vials and minimizing exposure to ambient light.[5][7] Some methods have been developed to merge the peaks of the E and Z isomers to simplify the analysis and avoid the need for strict light protection.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the cross-validation of analytical methods using this compound.
Issue 1: High Variability in Internal Standard Response
-
Symptom: The peak area of this compound is inconsistent across samples, including calibrators, quality controls, and unknown samples.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Steps Inconsistent Sample Preparation - Ensure precise and consistent addition of the internal standard to all samples.[2] - Verify the accuracy and calibration of pipettes. - Ensure complete vortexing and mixing at each step. Matrix Effects - Evaluate matrix effects by comparing the internal standard response in extracted blank matrix to that in a neat solution.[4] - If significant ion suppression or enhancement is observed, optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to better remove interfering matrix components.[10] - Adjust the chromatography to separate the analyte and internal standard from the interfering matrix components.[4] Degradation of Internal Standard - Prepare fresh internal standard stock and working solutions. - Investigate the stability of this compound in the sample matrix under the storage and processing conditions.
Issue 2: Poor Peak Shape for N-Desethyl Sunitinib and/or this compound
-
Symptom: Chromatographic peaks are broad, tailing, or fronting.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Steps Column Contamination or Degradation - Wash the column with a strong solvent. - If the problem persists, replace the analytical column.[11] Inappropriate Mobile Phase - Ensure the mobile phase is correctly prepared and has the appropriate pH. - Check for mobile phase degradation or contamination. Sample Solvent Mismatch - Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
Issue 3: Inaccurate Results in Cross-Validation Comparison
-
Symptom: The concentrations of the same samples analyzed by two different methods do not agree within the acceptance criteria.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Steps Differential Matrix Effects - The two methods may have different susceptibilities to matrix effects. Evaluate matrix effects for both methods.[4] - Consider using a more rigorous sample preparation technique for the method showing greater matrix effects. Cross-Contamination - Check for carryover by injecting a blank sample after a high-concentration sample.[12] - If carryover is observed, optimize the injector wash procedure. Calibration Curve Issues - Re-evaluate the calibration curves for both methods. Ensure they are linear and cover the appropriate concentration range.[7] - Use a weighted regression model if appropriate.
Experimental Protocols
Representative LC-MS/MS Method for Sunitinib and N-Desethyl Sunitinib
This is a generalized protocol based on common parameters found in the literature.[6][7][13] Researchers should optimize these parameters for their specific instrumentation and application.
1. Sample Preparation (Protein Precipitation) [6]
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions [10][13]
| Parameter | Example Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 20% B, increase to 80% B over 3 minutes, then re-equilibrate |
| Column Temperature | 40°C |
3. Mass Spectrometric Conditions [5][7]
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sunitinib: m/z 399 > 326 N-Desethyl Sunitinib: m/z 371 > 283 this compound: m/z 376 > 288 (example) |
| Ion Source Temperature | 500°C |
| Collision Energy | Optimize for each transition |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of N-Desethyl Sunitinib.
Caption: A decision tree for troubleshooting inconsistent LC-MS/MS results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of sunitinib (SU11248) and its active metabolite, N-desethyl sunitinib (SU12662), in human plasma: application to an explorative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Sunitinib Assay Using N-Desethyl Sunitinib-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Sunitinib, a potent tyrosine kinase inhibitor, with a focus on the use of N-Desethyl Sunitinib-d5 as an internal standard (IS). The performance of this method is compared against alternatives, supported by experimental data, to assist researchers in selecting and validating a robust and reliable assay for pharmacokinetic studies and therapeutic drug monitoring. This document adheres to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3]
Experimental Protocols
A validated bioanalytical method is crucial for obtaining accurate and reproducible data. Below are detailed methodologies for key experiments in a Sunitinib assay, with a specific focus on a method employing this compound.
Method 1: Sunitinib Assay using this compound as Internal Standard
This protocol outlines a common approach for the quantification of Sunitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add a working solution of this compound.
-
Perform liquid-liquid extraction with tert-butyl methyl ether.[4][5][6]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Note: Due to Sunitinib's light sensitivity, all sample preparation steps should be performed under sodium light or in amber vials.[4][5][6]
2. Liquid Chromatography
-
LC System: Waters Acquity UPLC or equivalent[7]
-
Mobile Phase: A gradient of acetonitrile and an aqueous component (e.g., 0.1% formic acid in water).[4][8]
-
Total Run Time: Approximately 4 minutes.[4]
3. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (IS): The transition would be specific to this deuterated standard. A common approach for deuterated standards is to monitor a transition similar to the unlabeled analyte, accounting for the mass shift due to deuterium. For instance, if the fragmentation is consistent, the precursor ion would be shifted by +5 Da.
Data Presentation: A Comparative Analysis
The selection of an appropriate internal standard is critical for a robust bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard. The following tables compare the performance of methods using a deuterated internal standard with an alternative using a different compound.
Table 1: Method Performance Comparison
| Parameter | Method with Deuterated IS (e.g., Deuterated Sunitinib) | Method with Clozapine as IS |
| Linearity Range | 0.200 - 50.0 ng/mL[4] | 0.2 - 500 ng/mL[9] |
| LLOQ | 0.200 ng/mL[4] | 0.2 ng/mL[9] |
| Intra-day Precision (%CV) | ≤ 11.7%[4][7] | ≤ 10%[9] |
| Inter-day Precision (%CV) | ≤ 11.7%[4][7] | ≤ 10%[9] |
| Accuracy | 90.5% - 106.8%[4][7] | ≤ 10% (as % bias)[9] |
| Extraction Recovery of Analyte | Not explicitly stated | 40.5% - 46.1%[7] |
| Extraction Recovery of IS | Not explicitly stated | 62%[7] |
Note: this compound is a suitable deuterated internal standard for the quantification of Sunitinib and its metabolite, N-desethyl Sunitinib.[10][11][12][13][14] The use of a stable isotope-labeled internal standard is a recommended approach in bioanalytical method development.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Sunitinib quantification in plasma.
Bioanalytical Method Validation Workflow
Caption: Key steps in bioanalytical method validation.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - CAS - 1217247-62-5 | Axios Research [axios-research.com]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
FDA and EMA guidelines for internal standard use in bioanalysis
A Comparative Guide to FDA and EMA Guidelines for Internal Standard Use in Bioanalysis
Introduction
In the field of bioanalysis, which involves the quantitative determination of drugs and their metabolites in biological matrices, the use of an internal standard (IS) is fundamental to ensuring the accuracy, precision, and reliability of analytical data. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods. Historically, these agencies had separate guidance documents, but they have since collaborated under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) to produce a harmonized guideline, the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2][3][4] This guide provides a comparative overview of the harmonized requirements for internal standard use, supported by experimental protocols and data presentation as stipulated by the ICH M10 guideline, which is now the standard for both the FDA and EMA.
Comparison of Key Guideline Requirements for Internal Standards
The ICH M10 guideline serves as the primary source of recommendations for bioanalytical method validation for both the FDA and EMA. Therefore, the requirements for internal standard selection, validation, and application are harmonized. The following table summarizes these key requirements.
| Parameter | ICH M10 Guideline (FDA & EMA) |
| IS Selection | A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples. The use of a stable isotope-labeled (SIL) internal standard is strongly recommended as it has nearly identical chemical and physical properties to the analyte.[1][5][6] |
| Interference/Crosstalk | The internal standard should be assessed for interference from the analyte and other components in the biological matrix. The response of any interfering components at the retention time of the IS should be no more than 5% of the IS response in the lower limit of quantification (LLOQ) sample.[1][5][7] |
| Matrix Effect | The effect of the biological matrix on the ionization of the internal standard and analyte should be evaluated. The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of matrix should not exceed 15%.[3][8][9] |
| Stability | The stability of the internal standard in stock and working solutions, as well as in the biological matrix under the conditions of the entire analytical process (bench-top, freeze-thaw, long-term storage), must be demonstrated. The mean concentration of stability-tested samples should be within ±15% of the nominal concentration.[10][11] |
| IS Response Monitoring | The response of the internal standard should be monitored during the analysis of study samples to identify any potential issues with sample processing or analysis. While specific acceptance criteria for IS response variability are not mandated, any significant and systematic changes should be investigated.[4] |
Experimental Protocols
Detailed methodologies for the validation of internal standards are crucial for regulatory compliance. The following are protocols for key experiments as derived from the principles outlined in the ICH M10 guideline.
Protocol 1: Evaluation of Internal Standard Interference and Crosstalk
Objective: To assess the potential for interference at the mass-to-charge ratio (m/z) and retention time of the internal standard from endogenous matrix components and from the analyte itself.
Methodology:
-
Preparation of Samples:
-
Prepare a set of at least six blank matrix samples from individual sources.
-
Prepare a zero sample (blank matrix spiked with the internal standard at its working concentration).[12]
-
Prepare an upper limit of quantification (ULOQ) sample containing the analyte at its highest concentration without the internal standard.
-
-
Sample Analysis:
-
Analyze the blank matrix samples to check for any endogenous peaks at the retention time and m/z of the internal standard.
-
Analyze the zero sample to establish the baseline response of the internal standard.
-
Analyze the ULOQ sample to assess for any crosstalk from the analyte into the internal standard's mass transition.
-
-
Acceptance Criteria:
Protocol 2: Assessment of Matrix Effect on the Internal Standard
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the internal standard.
Methodology:
-
Sample Preparation:
-
Obtain blank matrix from at least six different individual sources.
-
Prepare two sets of samples:
-
Set A: Spike the internal standard at its working concentration into the post-extraction supernatant of the blank matrix from each of the six sources.
-
Set B: Prepare the internal standard in a neat solution (the reconstitution solvent) at the same working concentration.
-
-
-
Sample Analysis:
-
Analyze the samples from both Set A and Set B.
-
-
Calculations and Acceptance Criteria:
Protocol 3: Evaluation of Internal Standard Stability
Objective: To determine the stability of the internal standard in stock and working solutions and in the biological matrix under various storage and handling conditions.
Methodology:
-
Stock and Working Solution Stability:
-
Prepare stock and working solutions of the internal standard.
-
Analyze an aliquot of the freshly prepared solution.
-
Store the solutions under the intended storage conditions (e.g., refrigerated, room temperature) for a defined period.
-
After the storage period, analyze the solutions again and compare the response to the initial analysis.
-
-
Matrix Stability (Bench-Top, Freeze-Thaw, Long-Term):
-
Spike blank matrix with the internal standard at low and high concentrations.
-
For bench-top stability, leave the samples at room temperature for a duration that mimics the sample handling time.
-
For freeze-thaw stability, subject the samples to multiple freeze-thaw cycles (typically three).
-
For long-term stability, store the samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected sample storage time.
-
Analyze the stability samples and compare the results to freshly prepared samples.
-
-
Acceptance Criteria:
Visualizations
The following diagrams illustrate key decision-making and experimental workflows for internal standard use in bioanalysis.
Caption: Decision Pathway for Internal Standard Selection.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. AAPS Workshop Report on ICH M10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. database.ich.org [database.ich.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. scribd.com [scribd.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Head-to-Head Comparison: N-Desethyl Sunitinib-d5 vs. Sunitinib-d10 as Internal Standards for Sunitinib Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Sunitinib, the selection of an appropriate internal standard (IS) is paramount for the development of accurate, robust, and reliable quantitative assays. An ideal internal standard should closely mirror the physicochemical properties, extraction efficiency, and ionization response of the analyte to compensate for variability during sample preparation and analysis.
This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for Sunitinib: N-Desethyl Sunitinib-d5 and Sunitinib-d10. The choice between these two internal standards can significantly impact the quality of pharmacokinetic and toxicokinetic data.
The Gold Standard: Sunitinib-d10
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry. Sunitinib-d10, a deuterated analog of the parent drug, is often the preferred choice for Sunitinib quantification.[1] Its chemical structure and physicochemical properties are nearly identical to Sunitinib, ensuring that it behaves similarly during extraction, chromatography, and ionization.[2][1] This close resemblance allows Sunitinib-d10 to effectively compensate for matrix effects and variations in sample processing, leading to high precision and accuracy.[2]
The Metabolite Analog: this compound
This compound is the deuterated form of N-desethyl sunitinib (SU12662), the primary active metabolite of Sunitinib.[3][4][5][6] Sunitinib is metabolized to N-desethyl sunitinib primarily by the cytochrome P450 enzyme CYP3A4.[3][4][7][8] As the deuterated version of the main metabolite, this compound is an excellent internal standard for the quantification of N-desethyl sunitinib. Some studies have also employed it as an internal standard for the simultaneous quantification of both Sunitinib and its active metabolite.[9][10]
Performance as an Internal Standard: A Data-Driven Comparison
The following table summarizes key validation parameters from studies utilizing either Sunitinib-d10 or a deuterated analog of the N-desethyl metabolite as an internal standard for the quantification of Sunitinib.
| Parameter | Sunitinib-d10 | This compound (or similar deuterated metabolite IS) |
| Linearity Range (ng/mL) | 0.1 - 100[11], 0.2 - 50[12] | 0.060 - 100[9][10] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[11], 0.2[12] | 0.06[9][10] |
| Within-run Precision (%RSD) | < 11.7[12] | 1.6 - 6.1[9][10] |
| Between-run Precision (%RSD) | < 11.7[12] | 1.1 - 5.3[9][10] |
| Accuracy (%) | 90.5 - 106.8[12] | 99.8 - 109.1[9][10] |
| Extraction Recovery (%) | ~85[1] | 86.2 (for Sunitinib)[9][10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for bioanalytical methods using Sunitinib-d10 and this compound.
Method Using Sunitinib-d10 as an Internal Standard
This protocol is a generalized representation based on multiple sources employing a deuterated internal standard for Sunitinib quantification.
1. Sample Preparation (Liquid-Liquid Extraction): [11][13]
-
To 100 µL of human plasma in an amber vial (to protect from light), add the Sunitinib-d10 internal standard.[12][13]
-
Perform a liquid-liquid extraction with tert-butyl methyl ether.[12][13]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
2. LC-MS/MS Conditions:
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.[14]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Representative MRM transitions are m/z 399 > 326 for Sunitinib and m/z 409 > 326 for a deuterated Sunitinib internal standard.[12][15]
Method Using this compound as an Internal Standard
This protocol is based on a method for the simultaneous quantification of Sunitinib and its N-desethyl metabolite.[9][10]
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an appropriate amount of this compound solution.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS.
2. LC-MS/MS Conditions:
-
Column: A polymeric reversed-phase analytical column.[9][10]
-
Mass Spectrometry: Analysis by triple-quadrupole MS/MS in MRM mode with positive ionization.[9][10]
Visualizing the Comparison and Workflow
To better understand the relationship between these compounds and the analytical process, the following diagrams are provided.
Caption: Logical relationship between Sunitinib, its metabolite, and their respective deuterated internal standards.
Caption: A generalized workflow for the bioanalysis of Sunitinib using an internal standard.
Caption: Simplified signaling pathways inhibited by Sunitinib.[7][16]
Conclusion
Both Sunitinib-d10 and this compound can be used to develop robust and reliable bioanalytical methods for Sunitinib and its active metabolite.
-
Sunitinib-d10 is the ideal internal standard for the specific and accurate quantification of the parent drug, Sunitinib. Its near-identical properties to the analyte make it superior in compensating for analytical variability.[1] For studies focused solely on the pharmacokinetics of Sunitinib, Sunitinib-d10 is the recommended choice.
-
This compound is the most appropriate internal standard for the quantification of the N-desethyl sunitinib metabolite. It can also be effectively used in methods that aim to simultaneously measure both the parent drug and its active metabolite from a single sample.[9][10] This can be advantageous in studies where the combined exposure to both active moieties is of interest.[8][17]
The ultimate choice of internal standard will depend on the specific goals of the research. If the primary focus is on the parent drug, Sunitinib-d10 offers the most theoretically sound approach. However, for a comprehensive understanding of the pharmacokinetics of both Sunitinib and its active metabolite, this compound provides a practical and validated option for simultaneous analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Integrated semi-physiological pharmacokinetic model for both sunitinib and its active metabolite SU12662 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinPGx [clinpgx.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of sunitinib (SU11248) and its active metabolite, N-desethyl sunitinib (SU12662), in human plasma: application to an explorative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.eur.nl [pure.eur.nl]
- 16. benchchem.com [benchchem.com]
- 17. oncotarget.com [oncotarget.com]
The Gold Standard for Metabolite Quantification: Why a Deuterated Metabolite Outperforms the Parent Drug Standard
An in-depth comparison for researchers, scientists, and drug development professionals.
In the precise world of bioanalysis, the accuracy of quantitative data for drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. The gold standard for quantification using liquid chromatography-mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS). While the use of a deuterated analog of the parent drug is a common and effective strategy for quantifying the parent drug itself, this guide will provide the justification, supported by experimental principles, for why employing a deuterated version of the metabolite is the superior and most scientifically rigorous approach for quantifying that specific metabolite.
The Core Principle: Mimicking the Analyte
The fundamental role of an internal standard (IS) in LC-MS/MS analysis is to compensate for variability throughout the entire analytical process. This includes extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][2] To achieve this effectively, the ideal internal standard must behave as identically as possible to the analyte of interest. A deuterated standard, where hydrogen atoms are replaced with deuterium, is nearly chemically identical to the analyte, differing only in mass. This allows it to be distinguished by the mass spectrometer while ensuring it experiences the same analytical journey.[3]
When quantifying a metabolite, its physicochemical properties—such as polarity, solubility, chromatographic retention time, and ionization efficiency—are often significantly different from those of the parent drug. A parent drug and its metabolite will likely have different extraction recoveries and experience different matrix effects.[4] Therefore, using a deuterated parent drug to correct for variability in the quantification of a metabolite introduces a potential for significant analytical error.
Head-to-Head Comparison: Deuterated Metabolite vs. Deuterated Parent Drug as Internal Standard
To illustrate the superiority of using a deuterated metabolite standard, let's consider a hypothetical but representative bioanalytical method validation for "Metabolite X" of "Drug Y". The following tables summarize the expected performance characteristics when using either a deuterated Metabolite X (d4-Metabolite X) or a deuterated Drug Y (d4-Drug Y) as the internal standard.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Deuterated Metabolite IS (d4-Metabolite X) | Deuterated Parent Drug IS (d4-Drug Y) | Justification |
| Accuracy (% Bias) | Within ± 5% | Potentially > ± 15% | The d4-Metabolite X will have nearly identical extraction recovery and matrix effects as Metabolite X, leading to accurate correction. The d4-Drug Y will not adequately compensate for differences in recovery and matrix effects experienced by Metabolite X. |
| Precision (% CV) | < 10% | Potentially > 15% | Consistent and reproducible correction by d4-Metabolite X across different samples leads to low variability. Inconsistent correction by d4-Drug Y introduces higher variability. |
| Matrix Effect (% CV) | < 15% | Potentially > 15% | As d4-Metabolite X co-elutes and has the same ionization characteristics as Metabolite X, it effectively normalizes for ion suppression/enhancement. The different retention time and ionization of d4-Drug Y make it a poor surrogate for matrix effect correction of the metabolite. |
| Extraction Recovery | Tracks Metabolite X | Does not track Metabolite X | The d4-Metabolite X will have the same recovery as Metabolite X from the biological matrix. The parent drug's different chemical properties will result in a different extraction efficiency. |
Table 2: Expected Quantitative Results in a Hypothetical Study
| Sample ID | True Concentration of Metabolite X (ng/mL) | Measured Conc. using d4-Metabolite X IS (ng/mL) | Measured Conc. using d4-Drug Y IS (ng/mL) |
| QC Low | 10.0 | 10.2 | 12.5 |
| QC Mid | 100 | 98.5 | 118 |
| QC High | 800 | 805 | 944 |
| Patient Sample 1 | 55.2 | 54.8 | 68.1 |
| Patient Sample 2 | 231 | 235 | 275 |
The data above illustrates that using the deuterated parent drug as an internal standard can lead to a significant overestimation of the metabolite concentration due to inadequate correction for analytical variability.
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate a bioanalytical method for a metabolite and to demonstrate the appropriateness of the chosen internal standard.
Protocol 1: Evaluation of Accuracy and Precision
Objective: To determine the accuracy and precision of the quantification of Metabolite X using both d4-Metabolite X and d4-Drug Y as internal standards.
Methodology:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of Metabolite X in the relevant biological matrix (e.g., human plasma).
-
Sample Processing:
-
Divide the QC samples into two sets.
-
To the first set, add a constant concentration of d4-Metabolite X.
-
To the second set, add a constant concentration of d4-Drug Y.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis:
-
For each set, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Calculate the concentration of Metabolite X in the QC samples for both sets and determine the accuracy (% bias from the nominal concentration) and precision (% coefficient of variation).
-
Protocol 2: Assessment of Matrix Effect
Objective: To evaluate the ability of each internal standard to compensate for matrix effects.
Methodology:
-
Sample Preparation:
-
Obtain at least six different lots of the biological matrix.
-
Prepare two sets of samples for each lot:
-
Set A: Spike the analyte (Metabolite X) and the internal standard (either d4-Metabolite X or d4-Drug Y) into the post-extracted blank matrix.
-
Set B: Spike the analyte and the internal standard into a neat solution.
-
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Data Analysis:
-
Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in Set A by the peak area in Set B.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.
-
The precision (%CV) of the IS-normalized MF across the different lots should be ≤15%. A higher %CV indicates that the internal standard is not adequately compensating for the variability in matrix effects between different sources.
-
Visualizing the Rationale
The choice of the correct internal standard is a critical decision in bioanalytical method development. The following diagrams illustrate the underlying principles.
Caption: Matching physicochemical properties is key for an internal standard.
The diagram above illustrates that the deuterated metabolite shares the same critical physicochemical properties as the analyte (Metabolite X), ensuring it behaves similarly during analysis. In contrast, the deuterated parent drug has different properties, leading to a mismatch in analytical behavior.
Caption: Workflow for accurate metabolite quantification.
This workflow demonstrates that the addition of a deuterated metabolite internal standard early in the process allows for the correction of variability at each subsequent step, leading to accurate results. The use of a deuterated parent drug internal standard, however, leads to inadequate compensation and, consequently, inaccurate quantification.
Conclusion
While the synthesis of a deuterated metabolite standard may require additional resources compared to using an already available deuterated parent drug, the investment is scientifically justified and essential for generating reliable and defensible bioanalytical data.[5] Regulatory bodies such as the FDA and EMA emphasize the importance of using an appropriate internal standard, with a stable isotope-labeled analog of the analyte being the preferred choice.[6] For the quantification of a drug metabolite, the most appropriate internal standard is unequivocally its own deuterated analog. Using a deuterated parent drug as a surrogate is a scientifically flawed approach that can introduce significant bias and variability, ultimately compromising the integrity of the study data. Therefore, for the highest level of accuracy and regulatory compliance, the use of a deuterated metabolite standard is not just best practice—it is a scientific necessity.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Incurred Sample Reanalysis for Sunitinib and its Metabolite using N-Desethyl Sunitinib-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Sunitinib and its active metabolite, N-desethyl Sunitinib, with a focus on incurred sample reanalysis (ISR). It offers a detailed examination of experimental protocols and performance data, particularly highlighting the use of the stable isotope-labeled internal standard, N-desethyl Sunitinib-d5.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred sample reanalysis (ISR) is a critical component of bioanalytical method validation, designed to ensure the reliability and reproducibility of pharmacokinetic data from clinical and nonclinical studies.[1][2] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of an analyte into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug.[1] ISR involves reanalyzing a subset of these incurred samples in a separate run on a different day to assess the precision and accuracy of the bioanalytical method under real-world conditions.[3] The US Food and Drug Administration (FDA) and other regulatory agencies have specific guidelines for conducting ISR studies, including the number of samples to be reanalyzed and the acceptance criteria.[4][5] For small molecules, the difference between the initial and repeat measurements for at least two-thirds (67%) of the reanalyzed samples should be within ±20% of their mean.[2][3]
Sunitinib, an oral multi-targeted tyrosine kinase inhibitor, is approved for the treatment of various cancers.[6][7] It is primarily metabolized by CYP3A4 to its major active metabolite, N-desethyl Sunitinib (SU12662).[6] Accurate quantification of both Sunitinib and N-desethyl Sunitinib is crucial for therapeutic drug monitoring and pharmacokinetic studies.[8][9] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[7]
Comparative Analysis of Bioanalytical Methods
The selection of an appropriate internal standard is paramount for developing a robust and reliable bioanalytical method. While various internal standards have been employed for Sunitinib analysis, this guide focuses on the comparison between methods utilizing a deuterated internal standard for the metabolite (this compound) and other commonly used internal standards.
Table 1: Comparison of LC-MS/MS Method Parameters for Sunitinib and N-desethyl Sunitinib Quantification
| Parameter | Method A (Hypothetical - this compound IS) | Method B (Sunitinib-d10 IS)[10][11][12] | Method C (Clozapine IS)[13] |
| Analytes | Sunitinib, N-desethyl Sunitinib | Sunitinib, N-desethyl Sunitinib (SU12662) | Sunitinib |
| Internal Standard | This compound | Deuterated Sunitinib (Sunitinib-d10) | Clozapine |
| Linear Range (ng/mL) | 0.2 - 50 | 0.200 to 50.0 | Not specified |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.2 | 0.200 | Not specified |
| Accuracy (%) | Expected to be within 85-115% | 90.5 to 106.8% | Not specified |
| Precision (CV%) | Expected to be <15% | Within 11.7% | Not specified |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction with tert-butyl methyl ether | Liquid-Liquid Extraction with tert-butyl-methyl-ether (TBME) |
| Chromatographic Run Time (min) | ~4 | 4 | Not specified |
Note: Data for "Method A" is projected based on the expected performance of a stable isotope-labeled internal standard for the metabolite and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the bioanalysis of Sunitinib and N-desethyl Sunitinib.
Method 1: LC-MS/MS with this compound Internal Standard (Hypothetical Protocol)
This method describes a sensitive and specific UPLC-MS/MS approach for the simultaneous quantification of Sunitinib and N-desethyl Sunitinib in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sunitinib: m/z 399 > 283
-
N-desethyl Sunitinib: m/z 371 > 283
-
This compound: m/z 376 > 288 (projected)
-
Method 2: UPLC-MS/MS with Deuterated Sunitinib Internal Standard[10][11][12]
This method has been validated for the quantitative determination of Sunitinib and its N-desethyl metabolite in human plasma.[10][11][12]
1. Sample Preparation:
-
All sample handling should be performed under sodium light and in amber vials to prevent photo-isomerization.[10][11][12]
-
To 100 µL of human potassium EDTA plasma, add the deuterated Sunitinib internal standard.[10][11][12]
-
Perform a liquid-liquid extraction with tert-butyl methyl ether.[10][11][12]
2. Chromatographic Conditions:
3. Mass Spectrometric Conditions:
-
MRM Transitions:
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the Sunitinib signaling pathway and a typical experimental workflow for its bioanalysis.
Caption: Sunitinib signaling pathway inhibition.
References
- 1. nebiolab.com [nebiolab.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.eur.nl [pure.eur.nl]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Bioanalytical Internal Standards for Sunitinib Quantification: Focus on N-Desethyl Sunitinib-d5
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Sunitinib, the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of N-Desethyl Sunitinib-d5 and other commonly used internal standards, supported by experimental data, to inform the development of robust bioanalytical methods.
The ideal internal standard should mimic the physicochemical properties, extraction recovery, and mass spectrometric ionization response of the analyte to compensate for variability during sample processing and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound and Sunitinib-d10, are widely considered the gold standard for quantitative mass spectrometry because their behavior is nearly identical to the unlabeled analyte.[1] However, cost and availability can sometimes lead researchers to consider alternative, structurally analogous internal standards.[2]
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of bioanalytical methods for Sunitinib and its active metabolite, N-Desethyl Sunitinib, using various internal standards. The data demonstrates that while methods employing alternative internal standards can be validated, SIL internal standards generally offer superior performance, particularly in terms of precision and accuracy.
| Parameter | This compound / Deuterated Sunitinib | Clozapine | Voriconazole | Erlotinib |
| Linearity (r²) | >0.999[1][3] | >0.995[1][4] | - | - |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.06 - 0.2[1][3][5] | 0.2 - 1.95[1][4] | 0.1 (for Sunitinib N-oxide)[6] | 1 |
| Within-run Precision (%RSD) | < 11.7[1][5] | ≤ 10[4] | 6.7 - 15.4 (for Sunitinib N-oxide)[6] | - |
| Between-run Precision (%RSD) | < 6.1[1][3] | < 15[1] | - | - |
| Accuracy (% Bias or % Recovery) | 90.5% to 109.1%[1][3][5] | 85% to 115%[1] | - | - |
| Extraction Recovery | ~85%[1] | 40% - 62%[1][4] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a robust bioanalytical assay. Below are representative protocols for the quantification of Sunitinib and N-Desethyl Sunitinib in human plasma using a SIL internal standard like this compound.
Sample Preparation (Liquid-Liquid Extraction)
All sample handling should be performed under sodium light and in amber vials to prevent photodegradation of Sunitinib.[2][5]
-
To a 100 µL aliquot of human plasma, add the deuterated internal standard (e.g., this compound).[2]
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent, such as tert-butyl methyl ether.[2][5]
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.[1]
-
Transfer the organic layer containing the analytes and internal standard to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis by LC-MS/MS.[1]
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add the internal standard.[7]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube for injection into the LC-MS/MS system.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Column: A C18 reversed-phase column is commonly used for chromatographic separation (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm).[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is typically employed.[5][7]
-
Flow Rate: A flow rate of around 0.250 mL/min is often used.[5]
-
Ionization: Electrospray ionization (ESI) in positive mode is standard for the analysis of Sunitinib and its metabolites.[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[3]
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Sunitinib quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of sunitinib (SU11248) and its active metabolite, N-desethyl sunitinib (SU12662), in human plasma: application to an explorative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Assessing the Isotopic Purity of N-Desethyl Sunitinib-d5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing N-Desethyl Sunitinib-d5 as an internal standard in pharmacokinetic and bioanalytical studies, a thorough understanding of its isotopic purity is paramount for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of methodologies to assess isotopic purity, evaluates its performance against alternative standards, and presents supporting experimental data and protocols.
This compound is the deuterated analog of N-Desethyl Sunitinib, the primary active metabolite of the tyrosine kinase inhibitor, Sunitinib.[1][2] Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays is preferred due to its chemical and physical properties being nearly identical to the analyte of interest. This similarity allows it to effectively compensate for variations during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification.
Importance of Isotopic Purity
The isotopic purity of a deuterated standard refers to the percentage of the compound that is fully deuterated at the specified positions. Impurities can include non-deuterated or partially deuterated species. High isotopic purity, typically expected to be 98% or greater for such standards, is crucial to minimize cross-talk between the analyte and the internal standard mass channels, which could otherwise lead to inaccurate measurements.[3]
Analytical Techniques for Isotopic Purity Assessment
The determination of isotopic purity and structural integrity of deuterated compounds like this compound is primarily achieved through a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the isotopic enrichment of the deuterated compound. By recording the full scan mass spectrum, the relative abundance of the desired deuterated ion and any ions corresponding to lower deuteration levels can be integrated and calculated.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis serves to confirm the structural integrity of the molecule and the specific positions of the deuterium labels. It can also provide a relative percentage of isotopic purity.[4]
Performance Comparison of Internal Standards in Sunitinib Bioanalysis
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes a comparison of key validation parameters for LC-MS/MS methods for Sunitinib and N-Desethyl Sunitinib quantification using a deuterated internal standard versus a non-deuterated structural analog.
| Parameter | Deuterated Internal Standard (e.g., Sunitinib-d10) | Non-Deuterated Internal Standard (e.g., Clozapine) |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 11.7% | < 10% |
| Inter-day Precision (%RSD) | < 11.7% | < 10% |
| Accuracy (%) | 90.5% - 106.8% | 90% - 110% |
Data compiled from published literature. It is important to note that specific performance may vary between laboratories and methods.
While both types of internal standards can yield acceptable results, deuterated standards are generally preferred for their ability to more closely mimic the analyte's behavior throughout the analytical process, thus providing a higher degree of confidence in the results.
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by HRMS
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for direct infusion or LC-MS analysis.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-Orbitrap or TOF).
-
Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to encompass the molecular ions of this compound and its potential isotopologues (d0 to d4).
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Protocol 2: Bioanalytical Method for Sunitinib and N-Desethyl Sunitinib using a Deuterated Internal Standard
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an appropriate amount of this compound working solution as the internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Sunitinib: m/z 399 → 283
-
N-Desethyl Sunitinib: m/z 371 → 283
-
This compound: m/z 376 → 288 (example transition, actual may vary)
-
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: A typical bioanalytical workflow for the quantification of Sunitinib and its metabolites.
Caption: Simplified signaling pathways inhibited by Sunitinib and its active metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Sunitinib Quantification Methods for Researchers
This guide provides an objective comparison of prevalent analytical methods for the quantification of Sunitinib, a multi-targeted tyrosine kinase inhibitor. Accurate measurement of Sunitinib concentrations in biological matrices is critical for therapeutic drug monitoring (TDM), enabling dose optimization to maximize efficacy while minimizing toxicity.[1][2] Due to high inter-patient pharmacokinetic variability, TDM is increasingly recognized as a valuable tool in clinical practice.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a summary of method performance, detailed experimental protocols, and visualizations of the drug's mechanism and analytical workflow.
Overview of Quantification Methods
The gold standard for quantifying Sunitinib and its active metabolite, SU12662, in biological fluids is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5] This technique offers superior sensitivity, specificity, and a wide dynamic range compared to other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or spectrophotometry.[6] While HPLC-UV methods exist, they may lack the sensitivity required for clinical TDM, where trough concentrations can be low.[6][7] The use of a stable isotope-labeled internal standard, such as Sunitinib-d10, is highly recommended in LC-MS/MS assays to compensate for matrix effects and variations in sample processing, thereby improving accuracy and precision.[8]
Inter-laboratory Comparison of LC-MS/MS Method Performance
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for Sunitinib quantification reported in the literature. These data facilitate the comparison of key analytical parameters.
Table 1: Linearity and Sensitivity of Sunitinib Quantification Methods
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Reference |
|---|---|---|---|---|
| LC-MS/MS | 0.2 - 500 | 0.2 | Clozapine | [9] |
| LC-MS/MS | 0.1 - 1000 | 0.1 | Erlotinib | [10] |
| LC-MS/MS | 5 - 500 | 5 | N-desethyl sunitinib | [11] |
| UPLC-MS/MS | 0.1 - 100 | 0.1 | Sunitinib-d10 | [8] |
| LC-MS/MS | 0.2 - 50 | 0.2 | Not Specified |[12][13] |
LLOQ: Lower Limit of Quantification
Table 2: Precision and Accuracy of Sunitinib Quantification Methods
| Method | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Bias / % Recovery) | Reference |
|---|---|---|---|---|
| LC-MS/MS | ≤ 10% | ≤ 10% | ≤ 10% | [9] |
| LC-MS/MS | 1.9% - 2.5% | 1.9% - 2.5% | -0.8% to 1.3% | [12][13] |
| UPLC-MS/MS | Not Specified | 3.2% - 8.15% | -7.87% to 8.52% |[8] |
%CV: Percent Coefficient of Variation
Detailed Experimental Protocols
Reproducibility is paramount in analytical science. This section provides a representative, detailed protocol for Sunitinib quantification in human plasma using LC-MS/MS, synthesized from established methods.[9][10]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer a 200 µL aliquot of human plasma into a borosilicate glass test tube.
-
Internal Standard Spiking: Add the internal standard (e.g., Clozapine at 25 ng/mL) to the plasma sample.
-
Extraction: Add 4.0 mL of tert-butyl methyl ether (TBME), cap the tube, and vortex vigorously for 10 seconds.[9]
-
Centrifugation: Centrifuge the sample at approximately 2000 x g for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 65:35 acetonitrile/water with 0.1% formic acid). Vortex briefly.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size).[9]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (65:35, v/v) containing 0.1% formic acid.[9]
-
Flow Rate: 0.150 mL/min.[9]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 10 µL.[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[9]
-
Monitored Transitions (MRM):
-
Key Parameters:
Visualizations
Sunitinib Signaling Pathway
Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) on the surface of cancer and endothelial cells.[14][15] This blockage disrupts key downstream signaling pathways, such as RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation and the formation of new blood vessels (angiogenesis) that tumors need to grow.[14][16][17]
General Workflow for Sunitinib Quantification
The analytical workflow for quantifying Sunitinib involves several distinct stages, from initial sample handling to the final data analysis and reporting. Each step must be carefully controlled to ensure the accuracy and reliability of the results.
References
- 1. Assessment of Sunitinib-Induced Toxicities and Clinical Outcomes Based on Therapeutic Drug Monitoring of Sunitinib for Patients With Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feasibility of therapeutic drug monitoring of sunitinib and its implications on response and toxicity in patients with metastatic renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug monitoring of sunitinib in patients with advanced solid tumors: a monocentric observational French study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipindexing.com [ipindexing.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. btrc-charity.org [btrc-charity.org]
- 11. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study [frontiersin.org]
- 13. Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
N-Desethyl Sunitinib-d5: A Comparative Guide to its Performance in Diverse Biological Matrices
For researchers, scientists, and professionals in the field of drug development, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic assessments. N-Desethyl Sunitinib-d5, a deuterated stable isotope-labeled internal standard for the active metabolite of Sunitinib, plays a crucial role in achieving this accuracy in bioanalytical assays. This guide provides an objective comparison of the performance of this compound in various biological matrices, supported by experimental data from published studies.
Comparative Performance Across Biological Matrices
The performance of bioanalytical methods utilizing this compound as an internal standard is critically evaluated through validation parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ). While comprehensive head-to-head comparisons across all matrices are limited in single studies, data from various publications allow for a comparative assessment of its utility in plasma, and various tissue homogenates.
Quantitative Performance Data
The following tables summarize the key performance metrics of analytical methods employing a deuterated internal standard, analogous to this compound, for the quantification of N-desethyl sunitinib (SU12662) in different biological matrices.
Table 1: Performance in Human Plasma
| Parameter | Method 1 | Method 2 |
| Analytical Technique | UPLC-MS/MS | HPLC-MS/MS |
| Linearity Range (ng/mL) | 0.200 - 50.0 | 2.5 - 500 |
| LLOQ (ng/mL) | 0.200 | 2.5 |
| Intra-day Precision (%CV) | < 11.7% | Not Specified |
| Inter-day Precision (%CV) | < 11.7% | Not Specified |
| Accuracy (%) | 90.5 - 106.8% | Good |
| Internal Standard | Deuterated Sunitinib | Not Specified |
| Reference | [1] | [2] |
Table 2: Performance in Mouse Plasma and Tissue Homogenates
| Biological Matrix | Linearity Range (ng/mL or ng/g) | R² |
| Plasma | 2 - 500 | > 0.99 |
| Heart | 0.5 - 50 | > 0.99 |
| Liver | 1 - 250 | > 0.99 |
| Spleen | 1 - 250 | > 0.99 |
| Lung | 1 - 250 | > 0.99 |
| Kidney | 1 - 250 | > 0.99 |
| Brain | 1 - 250 | > 0.99 |
| Reference | [3] | [3] |
Note: The study in mouse tissues utilized a structural analog as an internal standard, but the validation data provides a strong indication of the expected performance when using a deuterated standard like this compound.
The data indicates that methods employing deuterated internal standards achieve excellent linearity, precision, and accuracy for the quantification of N-desethyl sunitinib in both plasma and a variety of tissue homogenates. The wide linear ranges and low LLOQs demonstrate the suitability of these methods for diverse preclinical and clinical research applications.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline typical experimental protocols for the analysis of N-desethyl sunitinib using a deuterated internal standard in plasma and tissue samples.
Sample Preparation: Human Plasma
A common method for the extraction of sunitinib and its N-desethyl metabolite from human plasma is liquid-liquid extraction (LLE).
Protocol:
-
To 100 µL of human potassium EDTA plasma, add the internal standard solution (this compound).
-
Perform a liquid-liquid extraction with tert-butyl methyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
-
Note: Due to the light sensitivity of sunitinib and its metabolites, all sample handling should be performed under sodium light and in amber vials.[1]
Sample Preparation: Mouse Tissue Homogenates
For tissue samples, a protein precipitation and extraction method is typically employed.
Protocol:
-
Homogenize the weighed tissue sample in a suitable buffer.
-
To an aliquot of the tissue homogenate, add the internal standard solution.
-
Precipitate proteins by adding a sufficient volume of acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.[3]
UPLC-MS/MS Analysis
The separation and detection of N-desethyl sunitinib and its deuterated internal standard are typically achieved using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Typical Parameters:
-
Column: Acquity UPLC BEH C18 (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the context in which this compound is utilized, the following diagrams illustrate the signaling pathway of Sunitinib and a general experimental workflow for bioanalysis.
Caption: Sunitinib's inhibitory action on key receptor tyrosine kinases.
Caption: A generalized workflow for the quantification of N-desethyl sunitinib.
References
- 1. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Dilemma: A Cost-Benefit Analysis of Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable bioanalytical data is a cornerstone of successful research. In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated internal standards against their non-deuterated counterparts, supported by experimental data and detailed methodologies, to facilitate an informed decision-making process.
Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative bioanalysis, with regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocating for their use. Among SIL-ISs, deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are the most common. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability throughout the analytical process, from sample preparation to detection.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary role of an internal standard is to mimic the behavior of the analyte to correct for variations in extraction recovery, matrix effects, and instrument response. The closer the internal standard's properties are to the analyte, the more accurately it can perform this function.
Benefits of Deuterated Internal Standards:
-
Improved Accuracy and Precision: By co-eluting with the analyte, deuterated standards experience similar matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[1][2]
-
Enhanced Matrix Effect Compensation: The near-identical chemical structure ensures that the deuterated standard and the analyte are affected similarly by the sample matrix, thus providing superior correction for these effects.[2]
-
Regulatory Acceptance: The use of SIL-IS is recommended by major regulatory agencies, which can streamline the drug development and approval process.[3]
Drawbacks and Considerations:
-
Higher Cost: The synthesis of deuterated compounds is more complex and expensive than their non-deuterated analogs.[4] This is a significant factor in the cost-benefit analysis.
-
Potential for Isotopic Effects: The mass difference between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times (isotopic shift).[5] If the analyte and the deuterated standard do not perfectly co-elute, they may experience different matrix effects, leading to inaccurate results.
-
Presence of Unlabeled Impurity: The synthesis of deuterated standards can result in trace amounts of the unlabeled analyte as an impurity, which can interfere with the quantification of the actual analyte, especially at low concentrations.
Quantitative Data Summary
The following tables summarize the performance of deuterated internal standards compared to non-deuterated alternatives in key bioanalytical validation parameters.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC | -2.5% | -8.7% | ±15% (±20% at LLOQ) |
| Mid QC | 1.8% | 5.4% | ±15% |
| High QC | 0.5% | 3.1% | ±15% |
| Precision (%CV) | |||
| Low QC | 4.2% | 12.5% | ≤15% (≤20% at LLOQ) |
| Mid QC | 3.1% | 9.8% | ≤15% |
| High QC | 2.8% | 8.5% | ≤15% |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | 3.5% | 18.2% | ≤15% |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Cost Comparison of Analytical Standards (Example: Testosterone)
| Compound | Catalog Number | Price (USD) |
| Testosterone (250 mg) | 46923-250MG-R | $466.50 |
| Testosterone-d3 (1 mL of 100 µg/mL solution) | T5536-1ML | $324.00 |
Note: Prices are subject to change and may vary between suppliers. This example is for illustrative purposes to highlight the general price difference.[6] The cost of custom synthesis for a deuterated compound can range from hundreds to thousands of dollars depending on the complexity of the molecule and the desired isotopic purity.[4][7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using deuterated internal standards.
Experimental Workflow for Quantitative LC-MS Analysis
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Protocol for Assessment of Matrix Effects
-
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted, and the analyte and deuterated IS are spiked into the final extract.
-
Set C (Matrix-Matched): Analyte and deuterated IS are spiked into the biological matrix before extraction.
-
-
Analyze all three sets of samples.
-
-
Calculations:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of Deuterated IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.[8]
Logical Decision-Making Workflow
The choice of an internal standard is a critical step in method development. The following diagram illustrates a logical workflow for deciding whether to use a deuterated internal standard.
Caption: A decision-making workflow for selecting an internal standard in bioanalysis.
Conclusion
The use of deuterated internal standards in quantitative bioanalysis offers significant advantages in terms of accuracy, precision, and robustness, particularly for regulated studies. While the initial cost of obtaining a deuterated standard is higher than that of a non-deuterated analog, this investment can be justified by the improved data quality, reduced risk of failed validation batches, and smoother regulatory submissions.[3] For non-regulated research, a thorough cost-benefit analysis should be conducted, weighing the desired level of data quality against budgetary constraints. In all cases, a comprehensive method validation is essential to ensure the reliability of the bioanalytical data.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. datainsightsmarket.com [datainsightsmarket.com]
- 5. researchgate.net [researchgate.net]
- 6. Testosterone VETRANAL , analytical standard 58-22-0 [sigmaaldrich.com]
- 7. globalinsightservices.com [globalinsightservices.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of N-Desethyl Sunitinib-d5: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. N-Desethyl Sunitinib-d5, a deuterated metabolite of the potent tyrosine kinase inhibitor Sunitinib, requires careful handling and disposal due to its potential cytotoxic properties. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Assessment
This compound is a deuterated analog of a primary active metabolite of Sunitinib. Sunitinib and its metabolites are classified as cytotoxic agents.[1][2] Therefore, this compound should be handled as a hazardous compound with potential cytotoxic effects. All materials that come into contact with this compound must be treated as hazardous waste. The primary route of disposal for cytotoxic waste is high-temperature incineration.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving recommended) | To prevent skin contact with the cytotoxic compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Disposable or dedicated lab coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet. | To prevent inhalation of fine particles. |
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the proper disposal of this compound and associated waste.
Step 1: Segregation of Waste
Proper segregation at the point of generation is crucial.[3] Do not mix cytotoxic waste with other chemical or general laboratory waste streams. Use dedicated, clearly labeled containers for each category of this compound waste.
Step 2: Waste Collection and Container Management
-
Solid Waste:
-
This includes unused or expired this compound powder, contaminated gloves, bench paper, pipette tips, and vials.
-
Collect in a dedicated, puncture-resistant container with a secure lid. The container should be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound".
-
For sharps such as needles or broken glass contaminated with the compound, use a designated sharps container also labeled as "Cytotoxic Waste".[4][5]
-
-
Liquid Waste:
-
This includes solutions containing this compound, and solvent rinses of contaminated glassware.
-
Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy).
-
The container must be clearly labeled as "Cytotoxic Liquid Waste," listing "this compound" and the solvent(s) used.
-
Never dispose of liquid waste containing this compound down the drain.[6]
-
Step 3: Decontamination of Work Surfaces and Equipment
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
Use a two-step cleaning process: first with a detergent-based cleaner, followed by a rinse with a suitable solvent (e.g., 70% ethanol or isopropanol) to remove any residue.
-
All cleaning materials (wipes, paper towels) must be disposed of as solid cytotoxic waste.
Step 4: Storage of Waste
-
Store sealed and labeled cytotoxic waste containers in a designated, secure area within the laboratory, away from general traffic.
-
This area should be clearly marked with a "Hazardous Waste" or "Cytotoxic Waste" sign.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
Step 5: Final Disposal
-
The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Ensure all required paperwork is completed accurately, detailing the contents of the waste containers. The recommended method of destruction for cytotoxic waste is high-temperature incineration.[7]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with all relevant regulations. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. danielshealth.com [danielshealth.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. cleanaway.com.au [cleanaway.com.au]
Essential Safety and Operational Guidance for Handling N-Desethyl Sunitinib-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-Desethyl Sunitinib-d5. Given that this compound is the deuterated form of a metabolite of Sunitinib, a potent tyrosine kinase inhibitor, it should be handled with the same precautions as a potent or cytotoxic compound.[1][2] Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Due to its nature as a potent pharmaceutical compound, a comprehensive PPE strategy is mandatory.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Gown | Disposable, fluid-resistant, long-sleeved gown. | Protects skin and personal clothing from contamination. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[3] | Protects eyes from splashes or aerosols of the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or higher. | Recommended when handling the powder form to prevent inhalation of airborne particles.[4] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Note: Always inspect PPE for integrity before use.[3] Contaminated PPE should be disposed of as hazardous waste.
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for safely handling this compound from receipt to use in experimental protocols.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don appropriate PPE (gloves and lab coat at a minimum) before unpacking.
-
If the primary container is compromised, treat it as a spill and follow the emergency spill protocol.
-
Verify the label and quantity of the compound against the order information.
-
Store the compound according to the supplier's recommendations, typically in a designated, labeled, and secure location.
2. Weighing and Aliquoting (Solid Compound):
-
Conduct all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear full PPE, including double gloves, a gown, eye protection, and a respirator.
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding surfaces thoroughly after each use with an appropriate deactivating solution or a detergent solution followed by a solvent rinse.[4]
-
Dispose of all contaminated materials (e.g., weighing papers, gloves) as hazardous chemical waste.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Wear full PPE.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Cap the vial or container securely.
-
If using a vortex or sonicator, ensure the container is sealed to prevent aerosol generation.
-
Label the solution container clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.
4. Experimental Use:
-
Maintain full PPE during all experimental procedures involving the compound.
-
Conduct all work in a designated area to prevent cross-contamination.
-
Be mindful of potential splash hazards and use appropriate shielding.
-
After use, decontaminate all surfaces and equipment.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[5][6][7]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Bulk Powder & Heavily Contaminated Items | Black Hazardous Waste Container[5] | Unused or expired solid compound, and items heavily contaminated (e.g., spills). Label container with "Hazardous Waste" and the chemical name. |
| Trace Contaminated Waste | Yellow Chemotherapy Waste Container[5] | Used PPE, empty vials, weighing papers, and other lightly contaminated disposables. |
| Contaminated Sharps | Red Sharps Container | Needles and syringes used for transferring solutions. Do not recap needles. [5] |
| Contaminated Liquid Waste | Designated Hazardous Liquid Waste Container | Unused solutions or liquid waste from experiments. Do not pour down the drain.[5] |
All waste containers must be clearly labeled and stored in a designated satellite accumulation area before collection by the institution's Environmental Health and Safety (EHS) department.[5]
IV. Emergency Procedures
Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on appropriate PPE, including a respirator, before re-entering the area.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.
-
Clean Up: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse.
-
Report: Report the spill to your supervisor and EHS department.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.[3]
V. Visual Workflow and Logic Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for spills or personnel exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. ipservices.care [ipservices.care]
- 5. benchchem.com [benchchem.com]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
